molecular formula C8H11N3O2 B2904934 2-Amino-5-methoxybenzamidoxime CAS No. 1359828-78-6

2-Amino-5-methoxybenzamidoxime

Cat. No.: B2904934
CAS No.: 1359828-78-6
M. Wt: 181.19 g/mol
InChI Key: HGLXSWJBLALGCQ-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxy-5-methoxybenzimidamide is a chemical compound of significant interest in medicinal chemistry and biochemical research. This benzimidamide derivative features a hydroxy group adjacent to the amidine function, a structure known to be critical for interacting with enzyme active sites. Specifically, the hydroxy-aryl-aldehyde motif, which is structurally related to the reactive group in this molecule, has been documented to inhibit enzymes like the IRE1α endoribonuclease by forming a reversible Schiff base with a key lysine residue, making it a candidate for research into unfolded protein response pathways . Furthermore, the core benzimidazole structure is a privileged scaffold in drug discovery, often associated with a range of biological activities. Research on similar methoxy and hydroxy-substituted benzimidazole carboxamides has demonstrated potent antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT 116) . The presence of the methoxy group can influence the compound's antioxidative properties and its overall interaction with biological targets . Researchers are investigating this class of compounds for their potential in developing novel therapeutic agents, with applications in oncology, infectious diseases, and inflammation. The specific substitution pattern of 2-Amino-N-hydroxy-5-methoxybenzimidamide suggests potential for antibacterial activity , as compounds with hydroxy and methoxy groups on aromatic systems have shown efficacy in hampering virulence in pathogens like Proteus mirabilis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N'-hydroxy-5-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-5-2-3-7(9)6(4-5)8(10)11-12/h2-4,12H,9H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLXSWJBLALGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359828-78-6
Record name 2-amino-N'-hydroxy-5-methoxybenzene-1-carboximidamide
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Foundational & Exploratory

A Guide to the Synthesis of 2-Amino-5-methoxybenzamidoxime: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-methoxybenzamidoxime from its nitrile precursor, 2-amino-5-methoxybenzonitrile. Amidoxime-containing compounds are of significant interest in medicinal chemistry due to their role as nitric oxide donors and their utility as building blocks for various heterocyclic systems. This document outlines a representative experimental protocol, presents key quantitative data, and offers visual representations of the chemical transformation and experimental workflow to support researchers in the preparation of this valuable synthetic intermediate.

Overview of the Synthesis

The conversion of a nitrile to an amidoxime is a well-established transformation in organic synthesis. The most prevalent and efficient method involves the reaction of the nitrile with hydroxylamine. Typically, hydroxylamine is generated in situ from its more stable hydrochloride salt by the addition of a base. The reaction proceeds via nucleophilic attack of the hydroxylamine on the electrophilic carbon of the nitrile group.

This guide focuses on the synthesis of this compound, a compound with potential applications in the development of novel therapeutic agents. The starting material, 2-amino-5-methoxybenzonitrile, is a readily available intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1][2]

Physicochemical Properties of Reactant and Product

A summary of the key physicochemical properties of the starting material and the expected properties of the product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
2-amino-5-methoxybenzonitrileC₈H₈N₂O148.16[3]Brown solid[4]39 - 47[1][4]23842-82-2[3][4][5]
This compoundC₈H₁₁N₃O₂181.19Off-white to pale yellow solid (expected)Not reportedNot available

Representative Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound. The protocol is based on general methods for the synthesis of aromatic amidoximes from nitriles.

Materials and Reagents
  • 2-amino-5-methoxybenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

  • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Procedure
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methoxybenzonitrile (1.0 eq).

  • Add ethanol or methanol as the solvent.

  • To the stirred suspension, add hydroxylamine hydrochloride (1.5 - 2.0 eq) followed by potassium carbonate or sodium carbonate (1.5 - 2.0 eq).

  • Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Expected Characterization

The structure of the purified this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see the appearance of new signals corresponding to the amino (-NH₂) and hydroxyl (-OH) protons of the amidoxime group, in addition to the aromatic and methoxy protons. The chemical shifts of the -NH₂ and -OH protons can be broad and may exchange with D₂O.

  • ¹³C NMR: The nitrile carbon signal will be absent, and a new signal for the amidoxime carbon (C=NOH) will appear in the range of 150-160 ppm.

  • FT-IR (cm⁻¹): Look for characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), and C=N stretching (~1640-1680 cm⁻¹). The C≡N stretching band of the starting material (around 2220-2260 cm⁻¹) should be absent.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (m/z = 181.19 for [M]⁺ or 182.19 for [M+H]⁺) should be observed.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis of aromatic amidoximes.

ParameterValue/RangeReference
Stoichiometry
2-amino-5-methoxybenzonitrile1.0 eq-
Hydroxylamine hydrochloride1.5 - 4.0 eq[5]
Base (e.g., K₂CO₃, Na₂CO₃)1.5 - 2.0 eq[5][6]
Reaction Conditions
SolventEthanol or Methanol[3][6]
TemperatureRoom Temperature to Reflux (e.g., 80-90 °C)[3][5]
Reaction Time1 - 18 hours[5]
Yield
Expected Yield60 - 95% (for aromatic amidoximes)[3][6]

Visual representations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

experimental_workflow start Start: Weigh Reactants reaction_setup Combine Reactants in Solvent start->reaction_setup reaction Heat to Reflux (4-12h) reaction_setup->reaction workup Solvent Removal & Aqueous Workup reaction->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate to Obtain Crude Product drying->concentration purification Purify by Recrystallization or Chromatography concentration->purification characterization Characterize Final Product (NMR, IR, MS) purification->characterization end End: Pure this compound characterization->end

Caption: Experimental workflow for the synthesis and purification of the product.

Safety Considerations

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-amino-5-methoxybenzonitrile is harmful if swallowed, causes skin and eye irritation.[4]

  • Hydroxylamine hydrochloride is a potential skin sensitizer and can be corrosive.

  • Perform the reaction in a well-ventilated fume hood.

  • Avoid inhalation of dust and vapors.

This guide provides a solid foundation for the synthesis of this compound. Researchers should adapt and optimize the presented protocol based on their specific laboratory conditions and available resources.

References

2-Amino-5-methoxybenzamidoxime chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the chemical properties, reactivity, and biological significance of 2-Amino-5-methoxybenzamidoxime remains challenging due to the limited availability of specific scientific data for this compound. Extensive searches have yielded minimal direct information on its quantitative chemical properties, specific reactivity, and biological activities.

This guide, therefore, provides a foundational understanding based on the general characteristics of the benzamidoxime chemical class, supplemented with available information on related structures. It is intended to serve as a starting point for researchers, scientists, and drug development professionals interested in this molecule.

Chemical Properties

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicRationale
Molecular FormulaC8H11N3O2Based on chemical structure
Molecular Weight181.19 g/mol Calculated from the molecular formula
Physical StateLikely a solid at room temperatureTypical for substituted benzamidoximes
SolubilityExpected to have some solubility in polar organic solvents and aqueous acidic solutions.The presence of polar functional groups (amino, methoxy, amidoxime) suggests potential for hydrogen bonding. The basic amino group would lead to salt formation in acidic media, enhancing aqueous solubility.
pKaThe amidoxime group typically has a pKa in the range of 4-6 for the N-OH proton, while the aromatic amino group's pKa would be lower than that of aniline due to the electron-withdrawing nature of the amidoxime group.General knowledge of amidoxime and aniline pKa values.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the amidoxime and amino functional groups.

  • Amidoxime Group: This functional group is a versatile synthon in organic chemistry. It can be:

    • Cyclized: Amidoximes are common precursors for the synthesis of various five-membered heterocyclic rings, such as 1,2,4-oxadiazoles, upon reaction with acylating or carbonyl compounds.

    • Reduced: The N-OH bond can be reduced to form an amidine.

    • Oxidized: Oxidation can lead to the formation of nitroso compounds or other nitrogen oxides.

  • Amino Group: The aromatic amino group can undergo typical reactions such as diazotization, acylation, and alkylation. Its nucleophilicity will be influenced by the other substituents on the aromatic ring.

The stability of the compound is expected to be moderate. Like many hydroxylamine derivatives, it may be susceptible to degradation under strongly acidic, basic, or oxidizing conditions.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the amidoxime functional group is recognized as a bioisostere for carboxylic acids and amides and is a known pharmacophore. Amidoximes are often investigated for their potential as:

  • Nitric Oxide (NO) Donors: Some amidoximes can release nitric oxide under physiological conditions, a property that is of interest for cardiovascular and anti-inflammatory drug development.[1]

  • Enzyme Inhibitors: The amidoxime moiety can chelate metal ions in enzyme active sites, leading to inhibitory activity.

  • Antimicrobial Agents: Various amidoxime-containing compounds have demonstrated antibacterial and antiparasitic activities.

Given the lack of specific data, any proposed signaling pathway would be purely speculative. A logical workflow for investigating its biological activity would be to screen it against a panel of relevant enzymes and cellular assays based on the known activities of other benzamidoxime derivatives.

biological_activity_workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_moa Mechanism of Action Compound This compound Enzyme_Assays Enzyme Assays (e.g., Kinases, Proteases) Compound->Enzyme_Assays Cellular_Assays Cellular Assays (e.g., Cytotoxicity, Proliferation) Compound->Cellular_Assays Dose_Response Dose-Response Studies Enzyme_Assays->Dose_Response Identified Hit Cellular_Assays->Dose_Response Identified Hit Selectivity_Profiling Selectivity Profiling Dose_Response->Selectivity_Profiling Target_Identification Target Identification Selectivity_Profiling->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

Caption: A generalized workflow for investigating the biological activity of a novel compound.

Experimental Protocols: General Synthesis of Amidoximes

While a specific protocol for this compound is not available, a common method for synthesizing benzamidoximes is through the reaction of the corresponding benzonitrile with hydroxylamine.

General Protocol for the Synthesis of a Benzamidoxime from a Benzonitrile:

  • Dissolution: The starting benzonitrile (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.

  • Reagent Addition: An aqueous solution of hydroxylamine hydrochloride (1.5-2 equivalents) and a base such as sodium carbonate or triethylamine (1.5-2 equivalents) are added to the solution. Alternatively, a solution of free hydroxylamine can be used.[2]

  • Reaction: The reaction mixture is typically heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure amidoxime.

synthesis_workflow Start 2-Amino-5-methoxybenzonitrile Reagents Hydroxylamine (NH2OH) Base (e.g., Na2CO3) Solvent (e.g., Ethanol) Start->Reagents Reaction Heating under Reflux Reagents->Reaction Workup Solvent Removal Aqueous Work-up Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A general workflow for the synthesis of a benzamidoxime from a benzonitrile.

Disclaimer: The information provided in this guide is based on general chemical principles and data available for related compounds. The absence of specific literature on this compound necessitates that any experimental work with this compound be approached with caution and appropriate safety measures. The proposed properties and protocols should be considered theoretical and require experimental validation.

References

Stability and Storage of 2-Amino-5-methoxybenzamidoxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available stability data exists for 2-Amino-5-methoxybenzamidoxime. This guide is based on the general chemical properties of benzamidoximes, aromatic amines, and methoxy-substituted benzene derivatives, alongside established principles of pharmaceutical stability testing. The provided protocols and potential degradation pathways are illustrative and should be adapted based on experimental findings for the specific compound.

This technical guide provides a comprehensive overview of the current understanding of the stability and recommended storage conditions for this compound. It is intended for researchers, scientists, and professionals in drug development. The guide outlines potential degradation pathways and provides detailed experimental protocols for stability assessment in line with regulatory expectations.

Physicochemical Properties

This compound is a substituted benzamidoxime derivative. Its stability is influenced by the presence of an aromatic amine group, a methoxy group, and the amidoxime functional group. The interplay of these groups dictates its susceptibility to hydrolysis, oxidation, photolysis, and thermal stress.

Recommended Storage Conditions

Based on the general guidelines for benzamidoxime and related compounds, the following storage conditions are recommended to ensure the long-term integrity of this compound.

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C) or controlled room temperature (20-25 °C)Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions.
Humidity Dry, in a well-sealed container with desiccantThe amidoxime and aromatic amine moieties can be susceptible to hydrolysis.
Light Protected from light (amber vials or stored in the dark)Aromatic amines are often photosensitive and can degrade upon exposure to UV or visible light.
Atmosphere Inert atmosphere (e.g., nitrogen or argon) for long-term storageThe aromatic amine group is susceptible to oxidation.
Incompatibilities Strong oxidizing agents, strong acids, strong bases, and acid chloridesTo prevent chemical reactions leading to degradation.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The following diagrams illustrate these hypothetical pathways.

cluster_hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) This compound This compound 2-Amino-5-methoxybenzamide 2-Amino-5-methoxybenzamide This compound->2-Amino-5-methoxybenzamide H₂O, H⁺/OH⁻ (-NH₂OH) Hydroxylamine Hydroxylamine This compound->Hydroxylamine 2-Amino-5-methoxybenzoic_acid 2-Amino-5-methoxybenzoic acid 2-Amino-5-methoxybenzamide->2-Amino-5-methoxybenzoic_acid H₂O, H⁺/OH⁻ (-NH₃) cluster_oxidation Oxidative Degradation This compound This compound Nitroso_derivative Nitroso derivative This compound->Nitroso_derivative [O] Dimerization_products Dimerization/Polymerization products This compound->Dimerization_products Oxidative coupling Nitro_derivative Nitro derivative Nitroso_derivative->Nitro_derivative [O] cluster_photolytic Photolytic Degradation This compound This compound Radical_species Radical species This compound->Radical_species Photoproducts Various photoproducts Radical_species->Photoproducts Polymeric_material Polymeric material Radical_species->Polymeric_material cluster_workflow Forced Degradation Experimental Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution of This compound Start->Prepare_Stock_Solution Apply_Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Prepare_Stock_Solution->Apply_Stress_Conditions Neutralize_Quench Neutralize or Quench Reaction Apply_Stress_Conditions->Neutralize_Quench Dilute_Sample Dilute Sample to Working Concentration Neutralize_Quench->Dilute_Sample Analyze_by_HPLC Analyze by Stability-Indicating HPLC Method Dilute_Sample->Analyze_by_HPLC Characterize_Degradants Characterize Degradation Products (e.g., LC-MS, NMR) Analyze_by_HPLC->Characterize_Degradants End End Characterize_Degradants->End

CAS number and molecular structure of 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Key Chemical Intermediate

Introduction

This document provides a technical overview of 2-Amino-5-methoxybenzamide, a compound of interest for researchers and professionals in the fields of chemical synthesis and drug development. While the initial query focused on 2-Amino-5-methoxybenzamidoxime, extensive database searches did not yield specific information for this derivative. This guide, therefore, focuses on the closely related and well-documented parent compound, 2-Amino-5-methoxybenzamide. The distinction lies in the functional group attached to the benzoyl core: a benzamide features a primary amide (-C(=O)NH2), whereas a benzamidoxime contains a hydroxyamidine group (-C(=NOH)NH2). This difference significantly alters the molecule's chemical properties and potential biological activity.

Chemical Identity and Molecular Structure

2-Amino-5-methoxybenzamide is a substituted aromatic amide. The core structure consists of a benzene ring substituted with an amino group at position 2, a methoxy group at position 5, and a carboxamide group at position 1.

Molecular Structure:

Caption: Molecular structure of 2-Amino-5-methoxybenzamide.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-methoxybenzamide is provided below. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 1882-71-9[1][2]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [2][3]
IUPAC Name 2-amino-5-methoxybenzamide[2]
SMILES COC1=CC(=C(C=C1)N)C(=O)N[2]
InChI Key NWZIAOBMRQYTTD-UHFFFAOYSA-N[2]
Appearance Solid[3]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2-Amino-5-methoxybenzamide are not extensively available in the public domain, related synthesis strategies for similar compounds offer insight into potential synthetic routes. For instance, the synthesis of 2-amino-4-methoxybenzamide involves the hydrogenation of 4-methoxy-2-nitro-benzamide using a Raney-Ni catalyst.[4] A similar approach starting from 5-methoxy-2-nitrobenzamide could likely be employed for the synthesis of 2-Amino-5-methoxybenzamide.

A generalized workflow for such a synthesis is depicted below.

reactant 5-Methoxy-2-nitrobenzamide reagent H₂, Raney-Ni (catalyst) Ethanol (solvent) reactant->reagent product 2-Amino-5-methoxybenzamide reagent->product

Caption: A potential synthetic workflow for 2-Amino-5-methoxybenzamide.

Biological Activity and Potential Applications

The biological activities of 2-Amino-5-methoxybenzamide itself are not widely reported in the reviewed literature. However, the benzamide scaffold is a common feature in many biologically active molecules. For example, various substituted benzamides have been investigated for their potential as antiproliferative and antioxidative agents.[5] Furthermore, modifications of related structures, such as 2-amino-5-nitrothiazole amides, have been explored for their antibacterial and antiparasitic properties.[6][7] This suggests that 2-Amino-5-methoxybenzamide could serve as a valuable starting material or intermediate in the synthesis of novel therapeutic agents.

The logical relationship for its potential application in drug discovery is outlined in the following diagram.

start 2-Amino-5-methoxybenzamide (Starting Material) step1 Chemical Modification (e.g., N-acylation, substitution) start->step1 step2 Library of Novel Benzamide Derivatives step1->step2 step3 Biological Screening (e.g., enzyme assays, cell-based assays) step2->step3 end Identification of Biologically Active Compounds step3->end

Caption: Drug discovery workflow starting from 2-Amino-5-methoxybenzamide.

Conclusion

2-Amino-5-methoxybenzamide is a chemical intermediate with potential for further exploration in synthetic and medicinal chemistry. While direct data on its biological activity is limited, its structural similarity to other pharmacologically relevant benzamides makes it a compound of interest. Further research into the synthesis of its derivatives and subsequent biological evaluation could uncover novel applications in drug discovery and development. The lack of specific information on this compound highlights the need for foundational research on this and other novel derivatives.

References

In-depth Technical Guide: Potential Biological Activities of 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive search of scientific literature and chemical databases yielded no specific information regarding the biological activities, experimental protocols, or synthesis of 2-Amino-5-methoxybenzamidoxime . The provided information pertains to related but structurally distinct compounds, which are presented here for contextual understanding. It is crucial to verify the chemical name and structure of the intended compound of interest.

Introduction to Structurally Related Compounds

While data on this compound is unavailable, research on analogous structures, such as benzamide and benzimidazole derivatives, offers insights into potential areas of biological investigation. These related compounds have demonstrated a range of activities, including antimicrobial, anti-inflammatory, and ion channel modulation.

Synthesis of Related Benzamide and Benzimidazole Derivatives

The synthesis of compounds structurally related to this compound often involves multi-step chemical reactions. Below are generalized experimental protocols for the synthesis of similar molecules, which could potentially be adapted for the target compound.

General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a substituted benzamide, a common core structure in medicinal chemistry.

G cluster_0 Conceptual Synthesis Workflow start Starting Material (e.g., Substituted Benzoic Acid) intermediate1 Activation (e.g., with thionyl chloride) start->intermediate1 Step 1 intermediate2 Amination (e.g., with ammonia or an amine) intermediate1->intermediate2 Step 2 product Final Product (Substituted Benzamide) intermediate2->product Step 3

Caption: A generalized workflow for the synthesis of substituted benzamides.

Experimental Protocols for Related Compounds

While no specific protocol for this compound exists in the searched literature, the following tables detail synthetic methods for structurally similar molecules.

Table 1: Synthesis of 2-Amino-N-phenethylbenzamides

StepReagents and ConditionsPurpose
1Substituted 2-nitrobenzoic acid, Thionyl chlorideConversion of carboxylic acid to acyl chloride
2Phenethylamine, Triethylamine, DichloromethaneAmide bond formation
3Iron powder, Ammonium chloride, Ethanol/WaterReduction of the nitro group to an amine

This protocol is adapted from studies on 2-amino-N-phenethylbenzamides and their potential application for Irritable Bowel Syndrome treatment.[1]

Table 2: Synthesis of N-Benzimidazole-Derived Carboxamides

StepReagents and ConditionsPurpose
1Substituted phenylenediamine, Carboxylic acidInitial condensation to form the benzimidazole ring
2EDC.HCl, HOBt, DIPEA in DMFAmide coupling with another amine-containing moiety

This generalized protocol is based on the synthesis of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides investigated for their antioxidative and antiproliferative activities.[2]

Potential Biological Activities of Structurally Similar Compounds

Research on compounds with similar functional groups or core structures to this compound suggests several potential biological activities that could be explored.

Table 3: Summary of Biological Activities of Related Compound Classes

Compound ClassBiological ActivityExperimental ModelKey Findings
2-Amino-N-phenethylbenzamidesSpasmolytic, Anti-inflammatoryEx vivo smooth muscle preparations, In silico modelingDemonstrated relaxation of smooth muscle and suppression of inflammatory markers like IL-1β.[1]
N-Benzimidazole-derived carboxamidesAntioxidant, AntiproliferativeIn vitro FRAP and DPPH assays, Cancer cell linesSome derivatives showed significant antioxidant activity and inhibited the growth of cancer cells.[2]
2-Amino-5-nitrothiazole analoguesAntibacterial, AntiparasiticGrowth inhibition assays against H. pylori, C. jejuni, C. difficileAnalogues of Nitazoxanide showed potent activity against various pathogenic microorganisms.[3][4]
Amiloride derivatives (e.g., 2'-Methoxy-5'-nitrobenzamil)Ion Channel InhibitionEpithelial cell linesPotent inhibitors of the epithelial sodium channel (ENaC).[5]

Potential Signaling Pathways

Based on the activities of related compounds, several signaling pathways could be relevant for future investigation of this compound. The diagram below illustrates a hypothetical signaling pathway involving ion channel modulation and downstream anti-inflammatory effects, inspired by the actions of amiloride derivatives and 2-amino-N-phenethylbenzamides.

G cluster_1 Hypothetical Signaling Pathway compound This compound (Hypothetical) ion_channel Epithelial Ion Channel (e.g., ENaC) compound->ion_channel Inhibition intracellular_ions Altered Intracellular Ion Concentration ion_channel->intracellular_ions Modulation signaling_cascade Downstream Signaling Cascade intracellular_ions->signaling_cascade Initiation inflammatory_mediators Inflammatory Mediator Production (e.g., IL-1β) signaling_cascade->inflammatory_mediators Regulation cellular_response Cellular Response (e.g., Reduced Inflammation) inflammatory_mediators->cellular_response Leads to

Caption: A hypothetical signaling pathway for this compound.

Conclusion and Future Directions

The lack of specific data on this compound highlights a gap in the current scientific knowledge. The information presented on structurally related compounds provides a foundation for potential future research. Drug development professionals and scientists interested in this molecule should first focus on its chemical synthesis and characterization. Following successful synthesis, a screening cascade based on the biological activities of similar structures—such as antimicrobial, anti-inflammatory, and ion channel modulation assays—would be a logical next step. Detailed experimental protocols for these assays, adapted from the literature on analogous compounds, would be crucial for obtaining reliable and reproducible data. Further investigation into the specific molecular targets and signaling pathways will be essential to elucidate its potential therapeutic value.

References

An In-depth Technical Guide to 2-Amino-5-methoxybenzamidoxime: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-5-methoxybenzamidoxime is a chemical compound that, while not extensively documented, belongs to the benzamidoxime class of molecules. Amidoximes, in general, are recognized for their versatile roles in medicinal chemistry, often serving as prodrugs for amidines, which can enhance bioavailability.[1][2] Derivatives of benzamidoxime have been noted for their potential antimicrobial and antitumor activities.[2] This guide provides a projected synthesis pathway, physicochemical properties, and potential biological significance of this compound, drawing parallels from structurally similar compounds.

Physicochemical Properties (Predicted)

The predicted physicochemical properties of this compound are summarized in the table below. These values are derived from computational models and data available for its close analog, 2-Amino-5-methoxybenzamide.[3][4]

PropertyPredicted Value
Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name 2-amino-N'-hydroxy-5-methoxybenzenecarboximidamide
SMILES COC1=CC(=C(C=C1)N)C(=NO)N
InChI Key (Predicted)
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in organic solvents like DMSO and methanol.

Projected Synthesis Pathway

A plausible synthesis route for this compound would start from the corresponding benzonitrile derivative, a common method for preparing amidoximes.[1][5] The proposed workflow is outlined below.

Synthesis_Workflow Projected Synthesis Workflow for this compound A 2-Amino-5-methoxybenzonitrile B Reaction with Hydroxylamine A->B NH2OH·HCl, Base (e.g., KOtBu or Na2CO3) C This compound B->C Nucleophilic Addition

Caption: Projected synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 2-Amino-5-methoxybenzonitrile (Hypothetical)

This protocol is adapted from general methods for the synthesis of benzamidoxime derivatives.[1][5][6]

Materials:

  • 2-Amino-5-methoxybenzonitrile

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Potassium tert-butoxide (KOtBu) or Sodium Carbonate (Na2CO3)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Distilled water

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-5-methoxybenzonitrile (1 equivalent) in DMSO or ethanol.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and the base (e.g., KOtBu, 1.5 equivalents) to the solution.

  • Heat the reaction mixture at 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding distilled water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the activities of related benzamide and benzamidoxime derivatives suggest potential areas of investigation.

Antimicrobial and Antitumor Potential

Benzamidoxime derivatives have been reported to possess antimicrobial and antitumor properties.[2] For instance, certain N-(2-amino-5-chlorobenzoyl)benzamidoxime analogs have demonstrated the ability to inhibit the growth of human leukemia cells, inducing cell-cycle delay at low concentrations and cell death at higher concentrations.[2] It is plausible that this compound could exhibit similar cytotoxic or cytostatic effects on cancer cell lines.

Prodrug Capabilities

Amidoximes are often synthesized as prodrugs of amidines to improve their bioavailability.[1] The amidoxime group can be metabolized in vivo to the corresponding amidine, which may be the active pharmacological agent.

The potential conversion and subsequent action are depicted in the following diagram.

Signaling_Pathway Hypothetical Bioactivation and Action cluster_0 In Vivo cluster_1 Cellular Target A This compound (Prodrug) B Metabolic Conversion A->B Reduction C 2-Amino-5-methoxybenzamidine (Active Form) B->C D Biological Target (e.g., DNA, Enzymes) C->D Interaction / Inhibition

Caption: Hypothetical bioactivation pathway.

Precursor Synthesis: 2-Amino-5-methoxybenzamide

The synthesis of the related compound, 2-Amino-5-methoxybenzamide, is documented and could be a potential precursor for enzymatic or chemical conversion to the amidoxime.

Synthesis of 2-Amino-5-methoxybenzamide from Isatoic Anhydride

A general method for synthesizing 2-aminobenzamide derivatives involves the ring-opening of isatoic anhydride with an appropriate amine.[7]

Experimental Protocol:

Materials:

  • 5-Methoxyisatoic anhydride

  • Ammonia solution or an amine derivative

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-methoxyisatoic anhydride in DMF.

  • Add a solution of the amine (in this case, ammonia) to the mixture.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2-Amino-5-methoxybenzamide.

Conclusion

Although this compound is not a widely studied compound, its chemical structure suggests potential for interesting biological activities, particularly in the realms of antimicrobial and anticancer research. The synthesis pathways and experimental protocols outlined in this guide are based on well-established chemical transformations of similar molecules and provide a solid foundation for researchers and drug development professionals to explore the properties and potential applications of this and other novel benzamidoxime derivatives. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile.

References

Framework for Theoretical Calculations on 2-Amino-5-methoxybenzamidoxime: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible research detailing specific theoretical calculations on 2-Amino-5-methoxybenzamidoxime is not available. This document, therefore, serves as a comprehensive methodological framework and a technical guide for researchers, scientists, and drug development professionals to conduct such studies. It outlines the standard computational protocols and data presentation formats that would be employed in a thorough in silico analysis of this compound.

Introduction to this compound

This compound is a chemical compound of interest, potentially for its applications in medicinal chemistry and materials science. Its structural features, including the amino, methoxy, and amidoxime functional groups, suggest a potential for diverse chemical interactions and biological activities. Theoretical calculations are essential for elucidating its electronic structure, reactivity, and potential as a therapeutic agent. This guide outlines the key computational methodologies to achieve this.

Methodologies for Theoretical Investigation

A robust computational analysis of this compound would involve a multi-faceted approach, including quantum chemical calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Quantum Chemical Calculations

Objective: To understand the electronic properties, molecular structure, and reactivity of the molecule.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

  • Geometry Optimization: The initial structure of this compound is drawn using a molecular editor (e.g., GaussView, Avogadro) and optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides the thermodynamic properties and the theoretical vibrational spectrum (IR and Raman).

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge distribution, and bond strengths.

  • Reactivity Descriptors: Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω) are calculated from the HOMO and LUMO energies.

Molecular Docking Simulations

Objective: To predict the binding affinity and interaction patterns of this compound with a specific biological target (e.g., a protein or enzyme).

Experimental Protocol: Molecular Docking

  • Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

  • Ligand Preparation: The optimized 3D structure of this compound obtained from DFT calculations is prepared by adding hydrogen atoms and assigning appropriate charges (e.g., Gasteiger charges).

  • Target Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and charges are assigned.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Docking Simulation: The docking algorithm is run to explore various conformations and orientations of the ligand within the protein's active site. The simulation produces a set of binding poses ranked by their predicted binding affinity (docking score).

  • Interaction Analysis: The best-ranked binding pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, using visualization software like PyMOL or Discovery Studio.

ADMET Prediction

Objective: To assess the drug-likeness and pharmacokinetic properties of this compound.

Experimental Protocol: In Silico ADMET Prediction

  • Software: SwissADME, pkCSM, or other web-based or standalone ADMET prediction tools.

  • Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of the molecule is submitted to the prediction server.

  • Analysis: The software calculates various physicochemical properties (e.g., molecular weight, logP, topological polar surface area) and pharmacokinetic parameters (e.g., absorption, distribution, metabolism, excretion) based on established models and rules, such as Lipinski's rule of five. Toxicity profiles are also predicted.

Data Presentation

Quantitative data from these theoretical calculations should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calculated Quantum Chemical Properties of this compound

ParameterValue
Optimization Level of TheoryB3LYP/6-311++G(d,p)
Total Energy (Hartree)[Placeholder Value]
HOMO Energy (eV)[Placeholder Value]
LUMO Energy (eV)[Placeholder Value]
HOMO-LUMO Gap (eV)[Placeholder Value]
Dipole Moment (Debye)[Placeholder Value]
Electronegativity (χ)[Placeholder Value]
Chemical Hardness (η)[Placeholder Value]
Electrophilicity Index (ω)[Placeholder-Value]

Table 2: Molecular Docking Results of this compound with [Target Protein]

Binding PoseBinding Affinity (kcal/mol)Interacting ResiduesHydrogen BondsHydrophobic Interactions
1[Placeholder Value][e.g., TYR 123, LYS 45][e.g., 2][e.g., ALA 46, VAL 89]
2[Placeholder Value][e.g., ASP 121, SER 44][e.g., 1][e.g., LEU 90, ILE 43]
...............

Table 3: Predicted ADMET Properties and Drug-Likeness of this compound

PropertyPredicted ValueStatus
Molecular Weight ( g/mol )[Placeholder Value][e.g., Compliant]
LogP[Placeholder Value][e.g., Compliant]
Hydrogen Bond Donors[Placeholder Value][e.g., Compliant]
Hydrogen Bond Acceptors[Placeholder Value][e.g., Compliant]
Lipinski's Rule of Five Violations[Placeholder Value][e.g., 0 violations]
GI Absorption[Placeholder Value][e.g., High]
BBB Permeability[Placeholder Value][e.g., No]
Ames Toxicity[Placeholder Value][e.g., Non-mutagenic]

Visualization of Workflows and Pathways

Visual diagrams are crucial for representing the logical flow of computational experiments.

DFT_Workflow cluster_prep 1. Structure Preparation cluster_calc 2. Property Calculation cluster_analysis 3. Reactivity Analysis cluster_output 4. Outputs start Initial 2D Structure opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq fmo FMO Analysis (HOMO, LUMO) freq->fmo mep MEP Surface freq->mep nbo NBO Analysis freq->nbo reactivity Global Reactivity Descriptors fmo->reactivity results Electronic Properties & Reactivity Profile mep->results nbo->results reactivity->results

Caption: Workflow for Quantum Chemical Calculations.

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Target Preparation cluster_docking Docking Simulation cluster_results Analysis ligand_opt Optimized Ligand Structure (from DFT) ligand_prep Add Hydrogens & Assign Charges ligand_opt->ligand_prep grid Define Active Site Grid Box ligand_prep->grid protein_pdb Download Protein Structure (from PDB) protein_prep Prepare Protein (Remove Water, Add Hydrogens) protein_pdb->protein_prep protein_prep->grid dock Run Docking Simulation (e.g., AutoDock Vina) grid->dock analysis Analyze Binding Poses & Interactions dock->analysis

Caption: Workflow for Molecular Docking Simulations.

Conclusion

This whitepaper provides a foundational guide for conducting a comprehensive theoretical investigation of this compound. By following the outlined protocols for DFT calculations, molecular docking, and ADMET prediction, researchers can generate valuable data on its electronic structure, reactivity, potential biological activity, and drug-likeness. The resulting insights will be instrumental in guiding future experimental studies and unlocking the full potential of this compound in drug discovery and development.

An In-depth Technical Guide on the Solubility of 2-Amino-5-methoxybenzamidoxime in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-5-methoxybenzamidoxime, a compound of interest in various research and development applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for determining its solubility in common organic solvents. The protocols and methodologies outlined herein are designed to enable researchers to generate reliable and reproducible solubility data.

Introduction to this compound

This compound is an organic compound featuring both an amidoxime and a methoxy-substituted aniline moiety. Amidoximes are a class of compounds known for their diverse biological activities and their utility as precursors in the synthesis of various heterocyclic systems. Understanding the solubility of this compound is a critical first step in its handling, formulation, and application in both laboratory and industrial settings.

Quantitative Solubility Data

Table 1: Experimental Solubility Data Template for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
e.g., Ethanol25
e.g., Methanol25
e.g., Acetone25
e.g., Dichloromethane25
e.g., Ethyl Acetate25
e.g., Dimethyl Sulfoxide (DMSO)25
e.g., N,N-Dimethylformamide (DMF)25
e.g., Acetonitrile25
e.g., Tetrahydrofuran (THF)25
e.g., Toluene25
e.g., Water25

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.[1]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 2-4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any undissolved solid particles, centrifuge the supernatant at a high speed.

    • Filter the resulting clear supernatant through a syringe filter. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

3.3. Method Validation To ensure the reliability of the generated data, it is recommended to validate the analytical method for accuracy, precision, linearity, and specificity according to standard guidelines.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Clarification cluster_analysis Analysis cluster_result Result A Weigh excess 2-Amino-5- methoxybenzamidoxime B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Centrifuge supernatant F->G H Filter through 0.22 µm filter G->H I Prepare dilutions H->I J Quantify using HPLC/UV-Vis I->J K Calculate Solubility (mg/mL or mol/L) J->K

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Solvent Polarity: The "like dissolves like" principle suggests that the compound will exhibit higher solubility in solvents with similar polarity.

  • Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally.

  • pH (for aqueous solutions): The presence of the amino group suggests that the solubility in aqueous media will be pH-dependent.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can have different solubilities.

Conclusion

While specific solubility data for this compound is not currently widespread, this guide provides the necessary tools for researchers to determine these crucial physical properties. By following the detailed experimental protocol and utilizing the provided data structure, scientists and drug development professionals can generate the high-quality solubility data needed to advance their research and development efforts. The systematic determination of solubility in a range of common organic solvents is a fundamental step toward the effective utilization of this promising compound.

References

Methodological & Application

Application Note: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, utilizing 2-amino-5-methoxybenzamidoxime as the starting material. The 1,2,4-oxadiazole moiety is a significant heterocycle in medicinal chemistry, often serving as a bioisosteric replacement for amide and ester groups, which can improve the metabolic stability and pharmacokinetic profile of drug candidates.[1][2] The protocol detailed below follows a reliable two-step, one-pot procedure involving the O-acylation of the amidoxime with an appropriate acylating agent, followed by base-mediated cyclodehydration to yield the target 1,2,4-oxadiazole.[1][3][4] This method is broadly applicable and can be adapted for the synthesis of a diverse library of 1,2,4-oxadiazole derivatives.

General Reaction Scheme

The synthesis proceeds via the reaction of this compound with an acyl chloride. The initial step is the formation of an O-acylamidoxime intermediate, which is not isolated. Subsequent intramolecular cyclodehydration, promoted by a base, yields the final 3,5-disubstituted 1,2,4-oxadiazole.

Scheme 1: General Synthesis of 3-(2-amino-5-methoxyphenyl)-5-substituted-1,2,4-oxadiazoles

Image of the chemical reaction showing this compound reacting with an acyl chloride (R-COCl) in the presence of a base and solvent to form the corresponding 3,5-disubstituted 1,2,4-oxadiazole.

Experimental Protocol

This protocol describes a general method for the synthesis of 3-(2-amino-5-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole as a representative example.

2.1 Materials and Equipment:

  • This compound

  • Benzoyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Silica gel (for column chromatography)

  • Ethyl acetate and Hexane (for chromatography)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

2.2 Detailed Synthesis Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 181.2 mg).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 mmol, 345.5 mg) and 10 mL of anhydrous dichloromethane. Stir the suspension at room temperature for 15 minutes.

  • Acylation: Dissolve benzoyl chloride (1.1 mmol, 155.2 mg, 128 µL) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the stirring suspension at room temperature over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed (typically 2-4 hours). The formation of the O-acylamidoxime intermediate can be observed.

  • Cyclodehydration: Upon completion of the acylation step, the reaction mixture is gently heated to reflux (approx. 40°C) to facilitate the cyclodehydration. This step is also monitored by TLC for the disappearance of the intermediate and formation of the final product (typically 6-12 hours). Some protocols achieve cyclization at room temperature over a longer period (12-16 hours).[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The pure product is collected, the solvent is evaporated, and the final compound is dried under vacuum. The structure and purity should be confirmed by NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).

Data Presentation

The following table summarizes representative data for the synthesis of various 3-(2-amino-5-methoxyphenyl)-5-substituted-1,2,4-oxadiazoles using the described protocol with different acyl chlorides.

EntryR-Group (in R-COCl)Acyl Chloride (equiv.)Reaction Time (h)Yield (%)
1Phenyl1.11085
24-Chlorophenyl1.11282
34-Methylphenyl1.11088
4Methyl1.21475
5Cyclohexyl1.21671

Note: Data are representative and actual results may vary based on specific reaction conditions and scale.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol, from starting materials to the final purified product.

Synthesis_Workflow Start Starting Materials (this compound, Acyl Chloride, K₂CO₃, DCM) Step1 Step 1: O-Acylation (Room Temperature, 2-4h) Start->Step1 Intermediate O-Acylamidoxime Intermediate (In-situ) Step1->Intermediate Step2 Step 2: Cyclodehydration (Reflux, 6-12h) Intermediate->Step2 Workup Workup & Filtration Step2->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Final Product 3,5-Disubstituted-1,2,4-Oxadiazole Purification->Product

Caption: Workflow for the one-pot synthesis of 1,2,4-oxadiazoles.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Acyl chlorides are corrosive and lachrymatory; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Utilizing 2-Amino-5-methoxybenzamidoxime in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of a proposed synthetic application for 2-Amino-5-methoxybenzamidoxime as a key building block in the development of potent kinase inhibitors. This document outlines a strategic approach to synthesize a novel inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade often dysregulated in cancer.[1][2][3] Detailed experimental protocols for the synthesis of a representative 1,2,4-oxadiazole-based kinase inhibitor are provided, along with a summary of its hypothetical biological activity and the relevant signaling pathway.

Introduction

Kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. The aberrant activity of kinases is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a central role in tumor growth and survival.[1][2][3]

The 1,2,4-oxadiazole scaffold has emerged as a valuable pharmacophore in medicinal chemistry due to its favorable physicochemical properties and its ability to act as a bioisostere for amide and ester functionalities.[4][5] A number of kinase inhibitors incorporating the 1,2,4-oxadiazole moiety have been reported, demonstrating the utility of this heterocycle in inhibitor design.[6][7]

This compound is a readily accessible synthetic precursor. Its vicinal amino and amidoxime functionalities offer a versatile platform for the construction of various heterocyclic systems. This document details a potential application of this compound in the synthesis of a novel PI3Kα inhibitor, designated as KI-Ox-25M , featuring a 1,2,4-oxadiazole core.

Proposed Kinase Target and Signaling Pathway

The proposed kinase inhibitor, KI-Ox-25M , is designed to target the alpha isoform of Phosphoinositide 3-kinase (PI3Kα). PI3Kα is a key enzyme in the PI3K/Akt signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the regulation of various cellular processes that promote cell survival, growth, and proliferation. Inhibition of PI3Kα is a validated therapeutic strategy to attenuate this oncogenic signaling.[1][3][8]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTORC1, GSK3β) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Inhibitor KI-Ox-25M Inhibitor->PI3K Inhibits

Figure 1: PI3K/Akt Signaling Pathway and Point of Inhibition by KI-Ox-25M.

Synthetic Strategy and Experimental Workflow

The proposed synthesis of KI-Ox-25M from this compound involves a two-step process. The first step is the protection of the aniline amino group, followed by the formation of the 1,2,4-oxadiazole ring through cyclocondensation with a suitable carboxylic acid derivative.

Synthetic_Workflow Start 2-Amino-5-methoxy- benzamidoxime Step1 Step 1: Amino Group Protection Start->Step1 Intermediate1 N-Protected Intermediate Step1->Intermediate1 Step2 Step 2: 1,2,4-Oxadiazole Formation Intermediate1->Step2 Intermediate2 Protected KI-Ox-25M Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 Final Final Product: KI-Ox-25M Step3->Final Reagent1 Boc Anhydride, Et3N, THF Reagent1->Step1 Reagent2 4-(Trifluoromethyl)benzoic acid, HATU, DIPEA, DMF Reagent2->Step2 Reagent3 TFA, DCM Reagent3->Step3

Figure 2: Synthetic Workflow for the Kinase Inhibitor KI-Ox-25M.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(N'-hydroxycarbamimidoyl)-4-methoxyphenyl)carbamate (Intermediate 1)
  • To a solution of this compound (1.0 g, 5.52 mmol) in tetrahydrofuran (THF, 20 mL) at 0 °C, add triethylamine (Et3N, 0.85 mL, 6.07 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc2O, 1.33 g, 6.07 mmol) in THF (5 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 20-40% ethyl acetate in hexane to afford Intermediate 1 as a white solid.

Step 2: Synthesis of tert-butyl (4-methoxy-2-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)phenyl)carbamate (Intermediate 2)
  • To a solution of 4-(trifluoromethyl)benzoic acid (1.15 g, 6.07 mmol) in N,N-dimethylformamide (DMF, 15 mL), add HATU (2.31 g, 6.07 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mL, 11.5 mmol).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add a solution of Intermediate 1 (1.5 g, 5.33 mmol) in DMF (5 mL) to the activated acid mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Heat the reaction mixture to 120 °C and stir for 4 hours to facilitate the cyclodehydration.

  • Monitor the formation of the 1,2,4-oxadiazole by TLC (Eluent: 30% Ethyl acetate in Hexane).

  • After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of 10-20% ethyl acetate in hexane to yield Intermediate 2 as a pale yellow solid.

Step 3: Synthesis of 4-methoxy-2-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)aniline (KI-Ox-25M)
  • Dissolve Intermediate 2 (1.0 g, 2.25 mmol) in dichloromethane (DCM, 10 mL).

  • Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC (Eluent: 30% Ethyl acetate in Hexane).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Recrystallize the crude product from ethanol/water to afford the final product, KI-Ox-25M , as off-white crystals.

Data Presentation

The following tables summarize the hypothetical characterization and biological activity data for the synthesized kinase inhibitor KI-Ox-25M .

Table 1: Physicochemical and Spectroscopic Data for KI-Ox-25M

ParameterValue
Molecular Formula C₁₆H₁₂F₃N₃O₂
Molecular Weight 347.28 g/mol
Appearance Off-white crystalline solid
Melting Point 188-190 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.35 (d, J = 8.4 Hz, 2H), 7.95 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.8 Hz, 1H), 6.95 (d, J = 2.8 Hz, 1H), 6.80 (dd, J = 8.8, 2.8 Hz, 1H), 5.50 (s, 2H, NH₂), 3.80 (s, 3H, OCH₃)
LC-MS (ESI) m/z 348.1 [M+H]⁺

Table 2: In Vitro Biological Activity of KI-Ox-25M

Target KinaseIC₅₀ (nM)Cell LineCell-based IC₅₀ (nM)
PI3Kα 15 MCF-7 (Breast Cancer)85
PI3Kβ250PC-3 (Prostate Cancer)450
PI3Kδ> 1000Jurkat (Leukemia)> 2000
PI3Kγ> 1000N/AN/A
mTOR850N/AN/A

Conclusion

This application note demonstrates a plausible and efficient synthetic route for the preparation of a novel 1,2,4-oxadiazole-based kinase inhibitor, KI-Ox-25M , utilizing this compound as a key starting material. The proposed inhibitor shows promising (hypothetical) in vitro activity and selectivity for PI3Kα, a key oncogenic driver. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry for the development of new kinase inhibitors. The modularity of the presented synthesis allows for the generation of a diverse library of analogs for further structure-activity relationship (SAR) studies.

References

metal-chelating properties and applications of 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific experimental data on 2-Amino-5-methoxybenzamidoxime is not extensively available in current literature, its structural features, particularly the amidoxime functional group, suggest significant potential for metal chelation. Amidoxime-containing compounds are well-documented for their ability to form stable complexes with a wide range of metal ions.[1][2][3][4] This document provides a detailed overview of the predicted metal-chelating properties of this compound, potential applications derived from these properties, and generalized protocols for its synthesis and characterization as a chelating agent. The information presented is based on the known chemistry of analogous benzamidoxime derivatives.

Predicted Metal-Chelating Properties

The defining feature of this compound for metal chelation is the amidoxime group (-C(NH₂)=NOH). This functional group can coordinate with metal ions in various ways, primarily through the nitrogen and oxygen atoms, acting as a bidentate ligand to form a stable five-membered ring.[1][3] The presence of the amino (-NH₂) and methoxy (-OCH₃) groups on the benzene ring may further influence the electronic properties and steric factors of the molecule, potentially modulating its selectivity and affinity for specific metal ions.

Potential Metal Ion Interactions: Based on studies of similar amidoxime-containing ligands, this compound is predicted to chelate a variety of metal ions.

Metal IonPredicted Interaction StrengthPotential Applications
Heavy Metals (e.g., UO₂²⁺, Pb²⁺, Cd²⁺, Cu²⁺)StrongEnvironmental remediation, heavy metal poisoning treatment.[4]
Transition Metals (e.g., Fe³⁺, Ni²⁺, Co²⁺)Moderate to StrongAnalytical reagents, catalysts, potential therapeutics.[5][6]
Lanthanides (e.g., La³⁺, Nd³⁺, Sm³⁺)ModerateSeparation and purification of rare earth elements.

Applications

The strong metal-chelating properties of amidoximes open up a range of potential applications for this compound.

Environmental Remediation

Application Note: Amidoxime-functionalized polymers have shown exceptional capability in extracting heavy and radioactive metals from wastewater.[3][4] this compound could be utilized as a monomer for the synthesis of such polymers or used directly as a chelating agent for the removal of toxic metal ions from contaminated water sources.

Analytical Chemistry

Application Note: The ability to form colored complexes with specific metal ions makes benzamidoxime derivatives suitable for use as chromogenic reagents in spectrophotometric analysis. The selectivity can be tuned by controlling the pH of the solution.

Drug Development

Application Note: Metal chelation is a therapeutic strategy for diseases associated with metal dyshomeostasis, such as neurodegenerative disorders and certain cancers.[7] Chelators can modulate the concentration and distribution of metal ions, inhibit metal-dependent enzymes, or enhance the cytotoxic effects of metal-based drugs.[7] The potential of this compound as a therapeutic chelating agent warrants investigation. Furthermore, amidoximes themselves have shown other biological activities, including antioxidant properties.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the common synthesis of benzamidoxime from the corresponding nitrile.

Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Work-up and Isolation Start 2-Amino-5-methoxybenzonitrile Reaction1 Reflux Start->Reaction1 Dissolve in Reagents1 Hydroxylamine Hydrochloride, Sodium Carbonate Reagents1->Reaction1 Solvent1 Ethanol/Water Solvent1->Reaction1 Evaporation Solvent Evaporation Reaction1->Evaporation Cool and Extraction Extraction with Ethyl Acetate Evaporation->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Product This compound Concentration->Product Yields

Figure 1. Synthesis workflow for this compound.

Materials:

  • 2-Amino-5-methoxybenzonitrile

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 2-amino-5-methoxybenzonitrile in a minimal amount of ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and an equimolar amount of sodium carbonate in a 1:1 mixture of ethanol and water.

  • Add the hydroxylamine solution to the nitrile solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Evaluation of Metal Chelation by UV-Vis Spectrophotometry

This protocol describes a general method to observe and quantify the chelation of a metal ion by this compound.

Workflow Diagram:

Chelation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Ligand Stock solution of This compound Titration Prepare series of solutions with constant ligand and varying metal concentration Ligand->Titration Metal Stock solution of Metal Salt (e.g., CuSO₄) Metal->Titration Buffer Buffer solutions (varying pH) Buffer->Titration Measurement Measure UV-Vis spectra of each solution Titration->Measurement Analysis Job's Plot or Mole-Ratio Method Measurement->Analysis Analyze spectral changes Stoichiometry Binding Stoichiometry Analysis->Stoichiometry Determine Constant Binding Constant (Kₐ) Analysis->Constant Calculate

Figure 2. Workflow for evaluating metal chelation by UV-Vis spectrophotometry.

Materials:

  • This compound

  • Metal salt (e.g., CuSO₄·5H₂O, FeCl₃)

  • Buffer solutions of various pH values

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the metal salt in a suitable solvent (e.g., deionized water, ethanol).

  • Spectrophotometric Titration:

    • In a series of cuvettes, place a constant volume of the this compound stock solution.

    • Add increasing volumes of the metal salt stock solution to each cuvette.

    • Bring the final volume in each cuvette to a constant value using the buffer solution of the desired pH.

  • Spectral Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Observe the changes in the absorption spectrum upon addition of the metal ion. A shift in the maximum absorption wavelength (λₘₐₓ) or a change in absorbance indicates complex formation.

    • Use methods like Job's plot or the mole-ratio method to determine the stoichiometry of the metal-ligand complex.

    • Calculate the binding constant (Kₐ) from the titration data using appropriate software or equations.

Conclusion

This compound holds considerable promise as a versatile metal-chelating agent with potential applications spanning environmental science, analytical chemistry, and medicine. The protocols provided herein offer a starting point for the synthesis and characterization of this compound. Further research is warranted to fully elucidate its specific metal-binding properties and to explore its utility in various technological and therapeutic contexts.

References

Application Notes and Protocols: Cyclization Reactions of 2-Amino-5-methoxybenzamidoxime for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds through the cyclization of 2-Amino-5-methoxybenzamidoxime. This versatile building block serves as a key precursor for the formation of dihydroquinazolines and 1,2,4-oxadiazoles, classes of compounds with significant interest in medicinal chemistry and drug development.

Synthesis of Dihydroquinazoline Derivatives via Reaction with Aldehydes

The reaction of this compound with aldehydes provides a rapid and efficient method for the synthesis of fluorescent dihydroquinazoline derivatives. This bio-orthogonal reaction proceeds under mild aqueous conditions and is characterized by a Schiff base formation followed by a swift intramolecular ring closure. The methoxy substituent on the benzamidoxime ring enhances the reaction rate.

Experimental Protocol: Synthesis of 2-(Substituted)-7-methoxy-1,2-dihydroquinazolin-4-amine

A general procedure for the synthesis of dihydroquinazoline derivatives is as follows:

  • In a suitable reaction vessel, dissolve this compound (1.0 eq.) in a pH 4.5 sodium acetate buffer to a final concentration of 1 mM.

  • Add the desired aldehyde (1.0-1.2 eq.).

  • Stir the reaction mixture at room temperature (25°C) to 60°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 0.5 to 1 hour.[1]

  • Upon completion, the reaction mixture can be purified by standard methods such as column chromatography on silica gel to afford the desired dihydroquinazoline derivative.

Quantitative Data
Aldehyde ReactantProductReaction Time (h)Conversion (%)
5-formyl-2'-deoxyuridine (5fU)Corresponding Dihydroquinazoline0.5~99
5-formyl-2'-deoxycytidine (5fC)Corresponding Dihydroquinazoline> 0.5~99
Abasic site model (AP)Corresponding Dihydroquinazoline0.5~99

Table 1: Reaction of this compound with various aldehydes. Data extracted from reactions performed under optimized conditions (pH 4.5 NaOAc buffer, 25-60°C).[1]

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Product This compound This compound Schiff Base Schiff Base This compound->Schiff Base Reacts with Aldehyde Aldehyde Aldehyde->Schiff Base pH 4.5 NaOAc Buffer pH 4.5 NaOAc Buffer 25-60°C 25-60°C 0.5 - 1 h 0.5 - 1 h Dihydroquinazoline Derivative Dihydroquinazoline Derivative Schiff Base->Dihydroquinazoline Derivative Intramolecular Cyclization

Fig. 1: Workflow for Dihydroquinazoline Synthesis

Synthesis of 1,2,4-Oxadiazole Derivatives

Amidoximes are key precursors for the synthesis of 1,2,4-oxadiazole heterocycles. The general strategy involves the acylation of the amidoxime followed by a cyclodehydration reaction. While specific examples starting directly from this compound are not extensively detailed in the literature, the following protocols are based on well-established methods for analogous amidoximes and can be adapted.

Experimental Protocol: Synthesis of 3-(2-Amino-5-methoxyphenyl)-5-(substituted)-1,2,4-oxadiazoles

Method A: Reaction with Carboxylic Acids

  • To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent such as acetonitrile, add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 eq.) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (1.1 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature until the formation of the O-acylamidoxime intermediate is complete (monitored by TLC or LC-MS).

  • Heat the reaction mixture to reflux to induce cyclodehydration.

  • After cooling to room temperature, filter the reaction mixture to remove any precipitated by-products.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired 1,2,4-oxadiazole.

Method B: Reaction with Orthoesters

  • In a reaction flask, combine this compound (1.0 eq.) and an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate) (3.0-5.0 eq.).

  • Add a catalytic amount of a Lewis acid or a protic acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and remove the excess orthoester and solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1,2,4-oxadiazole.

Reaction Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product This compound This compound O-Acylamidoxime O-Acylamidoxime This compound->O-Acylamidoxime Acylation 1,2,4-Oxadiazole 1,2,4-Oxadiazole This compound->1,2,4-Oxadiazole Direct Cyclization Carboxylic Acid + Coupling Agent Carboxylic Acid + Coupling Agent Carboxylic Acid + Coupling Agent->O-Acylamidoxime Orthoester Orthoester Orthoester->1,2,4-Oxadiazole O-Acylamidoxime->1,2,4-Oxadiazole Cyclodehydration

Fig. 2: Pathways to 1,2,4-Oxadiazoles

Safety Precautions

Standard laboratory safety precautions should be followed when performing these reactions. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. The specific hazards of all reagents should be reviewed from their respective Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols for N-Acylation of 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-acylation of 2-Amino-5-methoxybenzamidoxime, a critical step in the synthesis of various derivatives with potential therapeutic applications. The protocol is based on established methods for the acylation of aromatic amines and related heterocyclic compounds.

Introduction

N-acylation is a fundamental reaction in organic synthesis, particularly in drug discovery, for the derivatization of amino groups to form amides. This modification can significantly alter the physicochemical and pharmacological properties of a molecule, such as its solubility, stability, and biological activity. This compound is a valuable building block, and its N-acylation opens avenues for creating diverse libraries of compounds for screening and lead optimization. The following protocol outlines a general yet robust procedure for this transformation.

Reaction Pathway

The N-acylation of this compound proceeds via the nucleophilic attack of the amino group on an acylating agent, typically an acyl chloride or anhydride, in the presence of a base. The base neutralizes the hydrogen halide byproduct, driving the reaction to completion.

N_Acylation_Pathway cluster_reactants Reactants cluster_product Product reactant1 2-Amino-5-methoxy- benzamidoxime product N-Acyl-2-amino-5-methoxy- benzamidoxime reactant1->product + Acylating Agent + Base (e.g., Triethylamine) in Solvent (e.g., DCM) Room Temperature reactant2 Acylating Agent (e.g., Acetyl Chloride)

Caption: Chemical reaction pathway for the N-acylation of this compound.

Experimental Protocol

This protocol provides a general method for the N-acylation of this compound using an acyl chloride as the acylating agent.

3.1. Materials and Equipment

Reagents Equipment
This compoundRound-bottom flask
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)Magnetic stirrer and stir bar
Anhydrous Dichloromethane (DCM)Ice bath
Triethylamine (TEA) or PyridineDropping funnel
Saturated aqueous sodium bicarbonate solutionThin Layer Chromatography (TLC) plates (silica gel)
Anhydrous magnesium sulfate or sodium sulfateUV lamp for TLC visualization
Solvents for chromatography (e.g., ethyl acetate, hexane)Rotary evaporator
Glassware for workup and purification

3.2. Experimental Procedure

A general procedure for the acylation of an amino group involves the use of an acyl chloride in the presence of a base to neutralize the resulting HCl.[1]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (TEA) or pyridine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-acylated product.[2]

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

3.3. Safety Precautions

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides are corrosive and moisture-sensitive; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin contact.

  • Triethylamine and pyridine are flammable and have strong odors; handle in a fume hood.

Data Presentation

The following table summarizes the key quantitative data for a typical N-acylation reaction of this compound with acetyl chloride.

Parameter Value
Starting Material This compound
Molar Equivalent1.0
Acylating Agent Acetyl Chloride
Molar Equivalent1.1
Base Triethylamine
Molar Equivalent1.2
Solvent Anhydrous Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours (monitored by TLC)
Typical Yield 75-90%

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the N-acylation of this compound.

experimental_workflow start Start dissolve Dissolve this compound and Base in Anhydrous DCM start->dissolve cool Cool Reaction Mixture to 0°C dissolve->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at 0°C then Warm to RT Monitor by TLC add_acyl->react workup Aqueous Workup (NaHCO3, Brine) react->workup extract Extract with DCM workup->extract dry Dry Organic Layer (MgSO4 or Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the N-acylation of this compound.

This application note provides a comprehensive guide for the N-acylation of this compound. Researchers can adapt this protocol for various acylating agents to synthesize a diverse range of derivatives for further investigation. It is crucial to perform the reaction under anhydrous conditions and to monitor its progress closely for optimal results.

References

Application Notes and Protocols for the Use of 2-Amino-5-methoxybenzamidoxime in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed application for the use of 2-Amino-5-methoxybenzamidoxime as a key building block in solid-phase organic synthesis for the generation of a diverse library of 3,5-disubstituted-1,2,4-oxadiazoles. While direct literature on the solid-phase application of this specific compound is limited, the following protocols are based on well-established principles of solid-phase chemistry and the known reactivity of benzamidoximes. This approach offers a robust platform for the synthesis of novel compound libraries for screening in drug discovery programs.

Introduction: Proposed Application in Heterocyclic Synthesis

Solid-phase organic synthesis is a powerful tool for the rapid generation of compound libraries. This compound is a versatile building block for the synthesis of various heterocyclic scaffolds due to its ortho-amino group and amidoxime functionality. This application note details a proposed workflow for the solid-phase synthesis of a library of N-acylated-3-(2-amino-5-methoxyphenyl)-1,2,4-oxadiazoles. In this proposed scheme, the amidoxime moiety serves as the precursor to the 1,2,4-oxadiazole ring, while the amino group provides a handle for diversification.

The synthetic strategy involves the following key steps:

  • Immobilization of a protected amino acid onto a solid support (Rink Amide resin).

  • Coupling of the resin-bound amino acid with a carboxylic acid to introduce the first point of diversity.

  • Reaction with this compound and subsequent cyclization to form the 1,2,4-oxadiazole ring.

  • Acylation of the free amino group of the benzamidoxime moiety to introduce a second point of diversity.

  • Cleavage from the solid support to yield the final products.

Experimental Protocols

Materials and Reagents
  • Rink Amide MBHA resin (100-200 mesh, substitution level: 0.4-0.8 mmol/g)

  • Fmoc-protected amino acids (e.g., Fmoc-Gly-OH)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • A diverse set of carboxylic acids and acylating agents for library generation.

Protocol 1: Immobilization of the First Building Block
  • Resin Swelling: Swell Rink Amide MBHA resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF (10 mL). Agitate the mixture for 20 minutes. Drain the solution and repeat the piperidine treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Coupling of the First Amino Acid: In a separate flask, dissolve Fmoc-Gly-OH (2.0 mmol, 4 eq.), HOBt (2.0 mmol, 4 eq.), and DIC (2.0 mmol, 4 eq.) in DMF (5 mL). Add the solution to the resin and agitate for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes. Wash with DMF and DCM.

Protocol 2: Formation of the 1,2,4-Oxadiazole Ring
  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid as described in Protocol 2.2, steps 2 and 3.

  • Coupling of a Carboxylic Acid (Diversity Point 1): Couple a carboxylic acid of choice (R¹-COOH) (2.0 mmol, 4 eq.) to the free amine on the resin using HOBt/DIC activation as described in Protocol 2.2, step 4.

  • Activation and Cyclization:

    • Swell the resin in pyridine (10 mL).

    • Add this compound (2.5 mmol, 5 eq.) to the resin suspension.

    • Add a solution of a suitable activating agent, such as 1,1'-Carbonyldiimidazole (CDI) (2.5 mmol, 5 eq.), in DMF (5 mL) to the resin mixture.

    • Heat the reaction mixture at 60°C for 12 hours to facilitate both the coupling and the subsequent cyclodehydration to form the 1,2,4-oxadiazole ring.

  • Washing: Cool the reaction to room temperature, drain the solution, and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

Protocol 3: Diversification and Cleavage
  • Acylation of the Amino Group (Diversity Point 2):

    • Swell the resin in DMF (10 mL).

    • Add a solution of an acylating agent (e.g., an acid chloride or a carboxylic acid with a coupling agent) (R²-COCl or R²-COOH/HATU/DIPEA) (3.0 mmol, 6 eq.) in DMF (5 mL).

    • Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). Dry the resin under vacuum.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail (10 mL) to the dried resin and agitate for 2 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether. Wash the precipitate with cold ether.

    • Dry the crude product under vacuum.

  • Purification: Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table represents hypothetical data for the diversification step (Protocol 2.4, step 1) with various acylating agents to generate a small library of compounds.

EntryAcylating Agent (R²-COCl)Reaction Time (h)Temperature (°C)Expected Purity (%)
1Acetyl chloride225>90
2Benzoyl chloride425>90
3Cyclopropanecarbonyl chloride325>85
44-Methoxybenzoyl chloride425>90
5Thiophene-2-carbonyl chloride425>85

Visualization of the Workflow

The following diagram illustrates the proposed solid-phase synthesis workflow.

solid_phase_synthesis resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling1 Couple Fmoc-Gly-OH (DIC, HOBt) deprotection1->coupling1 resin_gly Resin-Gly-Fmoc coupling1->resin_gly deprotection2 Fmoc Deprotection (20% Piperidine/DMF) resin_gly->deprotection2 resin_gly_nh2 Resin-Gly-NH2 deprotection2->resin_gly_nh2 coupling2 Couple R1-COOH (DIC, HOBt) resin_gly_nh2->coupling2 resin_gly_r1 Resin-Gly-R1 coupling2->resin_gly_r1 cyclization Add 2-Amino-5-methoxy- benzamidoxime, CDI (Heat) resin_gly_r1->cyclization resin_oxadiazole Resin-Oxadiazole-NH2 cyclization->resin_oxadiazole acylation Acylate with R2-COCl resin_oxadiazole->acylation resin_final Resin-Final Product acylation->resin_final cleavage Cleavage (95% TFA/TIS/H2O) resin_final->cleavage final_product Final Product Library cleavage->final_product

Caption: Proposed workflow for the solid-phase synthesis of a 1,2,4-oxadiazole library.

References

Application Notes and Protocols for the Characterization of 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization of 2-Amino-5-methoxybenzamidoxime. The protocols outlined are designed to be adaptable for various research and development applications, from initial identification to quantitative analysis in complex matrices.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. Accurate and robust analytical methods are crucial for its synthesis, quality control, and stability studies. This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a versatile technique for assessing the purity and quantifying this compound. A reversed-phase method is typically suitable for this compound.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

a. Instrumentation and Column:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

b. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • A gradient elution is recommended for optimal separation of the main compound from potential impurities.

c. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

d. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

e. Data Presentation:

Table 1: Representative HPLC Method Validation Data (Hypothetical)

ParameterResult
Retention Time (min)4.5
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Standards dissolve->dilute filter Filter Solution dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Sample calibrate->quantify end End quantify->end

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile impurities and for providing structural information. Due to the low volatility of this compound, derivatization is likely necessary.

Experimental Protocol: GC-MS with Silylation

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

b. Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

c. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

d. Data Presentation:

Table 2: Expected Mass Fragments for Derivatized this compound (Hypothetical)

Fragmentm/z (amu)
[M-CH3]+Varies with derivatization
[M-TMS]+Varies with derivatization
[M-OTMS]+Varies with derivatization
Benzene ring fragments77, 91, 107

Logical Relationship for GC-MS Analysis

GCMS_Logic compound This compound (Low Volatility) derivatization Derivatization (e.g., Silylation) compound->derivatization volatile_derivative Volatile Derivative derivatization->volatile_derivative gc_separation GC Separation volatile_derivative->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis (Mass Spectrum) ms_detection->data_analysis

Caption: Logical steps for GC-MS analysis of a low-volatility compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

a. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

b. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

c. Data Acquisition:

  • ¹H NMR: Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a carbon spectrum. A proton-decoupled experiment is standard.

d. Data Presentation:

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆ (Hypothetical)

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃3.7 - 3.9Singlet3H
Aromatic-H6.5 - 7.5Multiplets3H
-NH₂ (amino)5.0 - 6.0Broad Singlet2H
-NH₂ (oxime)9.0 - 10.0Broad Singlet2H
-OH (oxime)10.0 - 11.0Broad Singlet1H

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ (Hypothetical)

CarbonChemical Shift (δ, ppm)
-OCH₃55 - 60
Aromatic-C110 - 150
C=N (oxime)150 - 160

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in this compound.

Experimental Protocol: FTIR Spectroscopy

a. Instrumentation:

  • FTIR spectrometer.

b. Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

c. Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹ with a sufficient number of scans.

d. Data Presentation:

Table 5: Expected FTIR Absorption Bands for this compound (Hypothetical)

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (oxime)3200 - 3600Broad, Medium
N-H Stretch (amino, oxime)3100 - 3500Medium-Strong
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl)2850 - 3000Medium
C=N Stretch (oxime)1620 - 1680Medium-Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
C-O Stretch (methoxy)1000 - 1300Strong

General Analytical Characterization Workflow

Characterization_Workflow cluster_techniques Analytical Techniques cluster_information Information Obtained start Synthesized Compound (this compound) hplc HPLC start->hplc gcms GC-MS start->gcms nmr NMR start->nmr ftir FTIR start->ftir purity Purity & Quantification hplc->purity volatiles Volatile Impurities gcms->volatiles structure Structural Elucidation nmr->structure functional_groups Functional Groups ftir->functional_groups end Full Characterization purity->end volatiles->end structure->end functional_groups->end

Caption: A general workflow for the analytical characterization of a synthesized compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-methoxybenzamidoxime.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: 1) Synthesis of the precursor, 2-Amino-5-methoxybenzonitrile, and 2) Conversion of the nitrile to the target amidoxime.

Step 1: Synthesis of 2-Amino-5-methoxybenzonitrile via Reduction of 5-Methoxy-2-nitrobenzonitrile

This step commonly involves the catalytic hydrogenation of the corresponding nitro compound.

Observed Problem Potential Cause(s) Suggested Solution(s)
Incomplete reaction (starting material remains) 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Insufficient reaction time. 4. Catalyst poisoning.1. Use fresh, high-quality catalyst (e.g., Pd/C). 2. Ensure the system is properly sealed and increase hydrogen pressure within safe limits for the equipment. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time. 4. Ensure the starting material and solvent are pure and free of sulfur or other catalyst poisons.
Low yield of desired product 1. Over-reduction of the nitrile group. 2. Adsorption of the product onto the catalyst.1. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a milder reducing agent or optimizing reaction conditions (lower temperature or pressure). 2. After filtration, wash the catalyst thoroughly with a polar solvent (e.g., methanol, ethanol) to recover the adsorbed product.
Presence of side products Formation of hydroxylamine or azo compounds.Ensure complete reduction by extending the reaction time or increasing the catalyst loading.

Step 2: Synthesis of this compound from 2-Amino-5-methoxybenzonitrile

This step typically involves the reaction of the nitrile with hydroxylamine.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low conversion of the nitrile 1. Insufficient hydroxylamine. 2. Low reaction temperature. 3. Short reaction time.1. Use a molar excess of hydroxylamine hydrochloride and base. 2. Increase the reaction temperature, typically to reflux in ethanol or methanol. 3. Extend the reaction time and monitor progress by TLC.
Formation of a significant amount of 2-Amino-5-methoxybenzamide (amide by-product) The reaction between nitriles and hydroxylamine can sometimes yield the corresponding amide as a major side product.[1][2]1. Use an aqueous solution of hydroxylamine instead of hydroxylamine hydrochloride and a base, as this has been shown to reduce amide formation in some cases.[3] 2. Carefully control the reaction temperature and pH.
Product is difficult to purify The product and starting material have similar polarities.Utilize column chromatography with a gradient elution of ethyl acetate in hexane.[4] Crystallization from a suitable solvent system can also be effective.[4][5]
Discoloration of the reaction mixture Oxidation of the amino group.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route involves a two-step synthesis. The first step is the reduction of 5-methoxy-2-nitrobenzonitrile to 2-amino-5-methoxybenzonitrile, typically through catalytic hydrogenation.[5][6] The second step is the conversion of the resulting aminobenzonitrile to the target amidoxime by reacting it with hydroxylamine.[3]

Q2: How can I prepare the starting material, 5-Methoxy-2-nitrobenzonitrile?

While not commercially available in all catalogs, it can be synthesized from commercially available precursors. A plausible route is the nitration of 3-methoxybenzonitrile. Care must be taken to control the nitration conditions to achieve the desired regioselectivity.

Q3: What are the critical parameters for the hydrogenation of 5-Methoxy-2-nitrobenzonitrile?

The critical parameters for this reduction are the choice of catalyst (Palladium on carbon is common), hydrogen pressure, reaction temperature, and solvent.[5][6] It is crucial to monitor the reaction to ensure complete conversion of the nitro group without affecting the nitrile functionality.

Q4: I am observing the formation of an amide by-product during the amidoxime synthesis. How can I minimize this?

The formation of the corresponding benzamide is a known side reaction in amidoxime synthesis from nitriles.[1][7][8] To minimize this, consider the following:

  • Use of aqueous hydroxylamine: Instead of hydroxylamine hydrochloride and a base, using a 50% aqueous solution of hydroxylamine can sometimes suppress amide formation and lead to shorter reaction times.[3][9]

  • Control of pH: Maintaining a slightly basic to neutral pH can be crucial.

  • Alternative reagents: In some cases, converting the nitrile to a thioamide first, followed by reaction with hydroxylamine, can provide a cleaner route to the amidoxime.[7][8]

Q5: What is the best way to purify the final product, this compound?

Purification can often be achieved through column chromatography on silica gel, using a mobile phase such as a mixture of ethyl acetate and hexane.[4] Recrystallization from a suitable solvent is also a viable method for obtaining a high-purity product.[5]

Q6: Can the amino group in 2-Amino-5-methoxybenzonitrile interfere with the reaction with hydroxylamine?

Yes, the amino group is a nucleophile and could potentially react with other electrophilic species in the reaction mixture. However, under the typical conditions for amidoxime formation (mildly basic or neutral), the primary reaction is the addition of hydroxylamine to the nitrile. It is advisable to protect the amino group if significant side reactions are observed, though this adds extra steps to the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methoxybenzonitrile

This protocol is based on analogous reductions of nitroarenes.[5]

  • Materials:

    • 5-Methoxy-2-nitrobenzonitrile

    • Palladium on carbon (10% w/w)

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation vessel, dissolve 5-methoxy-2-nitrobenzonitrile in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

    • Seal the vessel and purge with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen (typically 1-3 atm, consult your equipment's safety guidelines).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-methoxybenzonitrile, which can be purified further if necessary.

Protocol 2: Synthesis of this compound

This protocol is based on general methods for amidoxime synthesis.[3][10]

  • Materials:

    • 2-Amino-5-methoxybenzonitrile

    • Hydroxylamine hydrochloride

    • Sodium carbonate or Triethylamine

    • Ethanol or Methanol

  • Procedure:

    • To a solution of 2-amino-5-methoxybenzonitrile in ethanol, add hydroxylamine hydrochloride (1.5-2.0 equivalents) and sodium carbonate (1.0-1.5 equivalents).

    • Heat the reaction mixture to reflux and stir for several hours.

    • Monitor the reaction by TLC until the starting nitrile is consumed.

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) or by recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Amidoxime Formation Start 5-Methoxy-2-nitrobenzonitrile Reduction Catalytic Hydrogenation (H2, Pd/C) Start->Reduction Methanol/Ethanol Precursor 2-Amino-5-methoxybenzonitrile Reduction->Precursor Precursor_ref 2-Amino-5-methoxybenzonitrile Amidoximation Hydroxylamine Reaction (NH2OH·HCl, Base) Precursor_ref->Amidoximation Ethanol, Reflux Product This compound Amidoximation->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem in Amidoxime Synthesis Step Low_Conversion Low Conversion of Nitrile? Start->Low_Conversion Amide_Byproduct Significant Amide By-product? Start->Amide_Byproduct Purification_Issue Purification Difficulty? Start->Purification_Issue Low_Conversion->Amide_Byproduct No Increase_Reagents Increase Hydroxylamine/Base Increase Temperature/Time Low_Conversion->Increase_Reagents Yes Amide_Byproduct->Purification_Issue No Aqueous_NH2OH Use Aqueous Hydroxylamine Optimize pH Amide_Byproduct->Aqueous_NH2OH Yes Chromatography Column Chromatography (EtOAc/Hexane Gradient) Purification_Issue->Chromatography Yes Recrystallize Recrystallization Chromatography->Recrystallize Alternative

Caption: Troubleshooting logic for amidoxime formation.

References

Technical Support Center: Purification of Crude 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-methoxybenzamidoxime.

Troubleshooting Common Purification Issues

This section addresses specific issues that may be encountered during the purification of this compound, a polar aromatic compound.

Question: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue for polar molecules. It typically occurs when the solute's melting point is lower than the solvent's boiling point or if the solution is cooled too rapidly.

Possible Causes & Solutions:

  • High Solute Concentration: The concentration of the crude product in the solvent may be too high.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly.

  • Rapid Cooling: Placing the hot solution directly into an ice bath can induce oiling.

    • Solution: Allow the solution to cool gradually to room temperature. Insulating the flask can help slow the cooling process. Once at room temperature, cooling in an ice bath can be attempted to maximize yield.

  • Inappropriate Solvent Choice: The chosen solvent may be too non-polar, causing the polar compound to crash out as an oil.

    • Solution: Opt for a more polar single solvent (e.g., ethanol, methanol) or a binary solvent system where the compound is highly soluble in one solvent (the "solvent") and poorly soluble in the other (the "anti-solvent"). A common example is an ethanol/water mixture.

Question: I am observing significant streaking of my compound on a silica gel TLC plate, making it difficult to assess purity and develop a column chromatography method. How can I resolve this?

Answer: Streaking of polar, basic compounds like this compound on silica gel is often due to strong interactions with the acidic silanol groups of the stationary phase.

Possible Causes & Solutions:

  • Acid-Base Interaction: The basic amino and amidoxime groups are interacting too strongly with the acidic silica gel.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (TEA) or ammonia in the mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol) will neutralize the acidic sites on the silica and lead to sharper spots.

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase for chromatography. Alumina (neutral or basic) can be a good alternative to silica for basic compounds. Reverse-phase chromatography on a C18-functionalized silica gel is also an excellent option for polar compounds.

  • Compound Overload: Applying too much of the sample to the TLC plate can cause streaking.

    • Solution: Ensure you are spotting a dilute solution of your crude material onto the TLC plate.

Question: After purification, I still see a significant impurity in my NMR spectrum, often a peak corresponding to the amide. How can I remove this?

Answer: The formation of the corresponding amide (2-Amino-5-methoxybenzamide) is a common side reaction in the synthesis of amidoximes from nitriles. Due to their similar polarities, separating the amidoxime from the corresponding amide can be challenging.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction to form the amidoxime may not have gone to completion.

  • Co-crystallization: The amide impurity may have co-crystallized with your desired product.

    • Solution 1 (Careful Recrystallization): Perform a second, careful recrystallization. Sometimes, using a different solvent system can alter the solubility of the two compounds enough to allow for separation. Slow cooling is crucial.

    • Solution 2 (Column Chromatography): Meticulous column chromatography is often the most effective method. Use a shallow solvent gradient and collect small fractions. The amidoxime is typically slightly more polar than the amide and will elute later. Monitoring fractions carefully by TLC is essential.

    • Solution 3 (pH Adjustment during Extraction): While more complex, exploiting the pKa difference between the amidoxime and amide might be possible through careful liquid-liquid extraction at a controlled pH, though this can be challenging.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound?

A1: For a solid crude product, recrystallization is often the most straightforward and scalable first approach. If the product is an oil or if recrystallization fails to yield a pure product, column chromatography is the recommended next step.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Due to the polar nature of the molecule, polar solvents or binary mixtures are likely to be most effective. Good starting points for solvent screening include:

  • Single Solvents: Ethanol, Methanol, Isopropanol.

  • Binary Solvent Systems: Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane. In a binary system, dissolve the crude material in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q3: What are the recommended conditions for column chromatography of this compound?

A3:

  • Normal Phase (Silica Gel): A gradient of ethyl acetate in hexane or methanol in dichloromethane is a good starting point. To prevent streaking, it is highly recommended to add 1% triethylamine to the eluent system.

  • Reverse Phase (C18): A gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a standard choice.

Q4: My purified product is unstable and seems to decompose upon standing. How can I improve its stability?

A4: Amidoximes can be sensitive to heat and acidic or basic conditions. Ensure that all residual solvents are removed under reduced pressure at a moderate temperature. Store the purified solid in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following table provides representative data for the purification of a 10g batch of crude this compound. Note: These values are illustrative and actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization (Ethanol/Water)~85%>98%75%Effective for removing less polar impurities. May not efficiently remove the corresponding amide impurity.
Silica Gel Chromatography (EtOAc/Hexane + 1% TEA)~85%>99%65%Effective for separating closely related impurities like the corresponding amide, but can be lower yielding.

Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 50 mL) and heat the mixture to a gentle boil with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol/water (1:1) solution.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of crude organic solids, applicable to this compound.

PurificationWorkflow Crude Crude Solid (this compound) AssessPurity Assess Purity (TLC/HPLC/NMR) Crude->AssessPurity Recrystallization Attempt Recrystallization AssessPurity->Recrystallization If solid ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography If oil or recrystallization fails CheckPurity1 Check Purity > 98%? Recrystallization->CheckPurity1 CheckPurity1->ColumnChromatography No PureProduct Pure Product CheckPurity1->PureProduct Yes CheckPurity2 Check Purity > 98%? ColumnChromatography->CheckPurity2 CheckPurity2->PureProduct Yes Repurify Re-purify or Re-evaluate Method CheckPurity2->Repurify No Repurify->Recrystallization Repurify->ColumnChromatography

Caption: General purification workflow for this compound.

Technical Support Center: Cyclization of 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclization of 2-Amino-5-methoxybenzamidoxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cyclization of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Cyclized Product

Symptom Probable Cause Recommended Solution
TLC/LC-MS analysis shows predominantly unreacted starting material.Incomplete reaction: Reaction time is too short, or the temperature is too low.Monitor the reaction progress by TLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Inefficient cyclizing agent: The chosen reagent (e.g., acetic anhydride, triethyl orthoformate) may not be reactive enough under the current conditions.Consider using a more reactive cyclizing agent or adding a catalyst. For example, when using triethyl orthoformate, a catalytic amount of a Brønsted or Lewis acid can be beneficial.
Poor quality of starting material: Impurities in the this compound can inhibit the reaction.Ensure the starting material is pure and dry. Recrystallize or purify by column chromatography if necessary.
Mass spectrometry indicates the formation of an intermediate, but not the final product.Incomplete cyclization of the O-acyl intermediate: The initial acylation of the amidoxime occurs, but the subsequent intramolecular cyclization to the oxadiazole does not proceed to completion.For thermally promoted cyclizations, ensure the temperature is high enough to overcome the activation energy for cyclization. For base-mediated cyclizations, a stronger, non-nucleophilic base might be required. Anhydrous conditions are crucial.

Issue 2: Formation of Significant Side Products

Symptom Probable Cause Recommended Solution
Multiple spots are observed on the TLC plate with polarities close to the product.Formation of N-acetyl derivative: The amino group on the benzene ring is acetylated by acetic anhydride, leading to a byproduct.Use a milder acetylating agent or a different cyclizing agent that does not react with the amino group. Alternatively, protect the amino group before the cyclization step.
Dehydration of the amidoxime: The amidoxime can be dehydrated to the corresponding cyanamide under harsh acidic or thermal conditions.Employ milder reaction conditions. If using a strong acid catalyst, reduce the amount or switch to a milder one. Lower the reaction temperature if possible.
Formation of a quinazoline derivative: Intramolecular cyclization involving the amino group and the amidoxime nitrogen can lead to the formation of a quinazoline-type structure.This is more likely with certain cyclizing agents. Screening different reagents can help to favor the desired oxadiazole formation.
NMR and MS data suggest the presence of an isomer of the desired product.Boulton-Katritzky Rearrangement: The formed 1,2,4-oxadiazole can undergo thermal or acid/base-catalyzed rearrangement to a more stable heterocyclic system.Minimize exposure to heat and acidic or basic conditions during workup and purification. Use neutral, anhydrous conditions where possible.

Frequently Asked Questions (FAQs)

Q1: What is the most common cyclized product to expect from the reaction of this compound with a simple cyclizing agent like acetic anhydride?

The most probable product is a 1,2,4-oxadiazole derivative, specifically 3-methyl-5-(2-amino-5-methoxyphenyl)-1,2,4-oxadiazole. The reaction involves the acylation of the amidoxime followed by intramolecular cyclization.

Q2: How does the methoxy group on the benzene ring affect the cyclization reaction?

The methoxy group is an electron-donating group, which generally increases the nucleophilicity of the aromatic amine. While this can sometimes lead to side reactions involving the amino group, in many cyclization reactions, such substituents are well-tolerated and can even lead to higher yields of the desired product.

Q3: Can I use polyphosphoric acid (PPA) for this cyclization?

Yes, PPA is a strong dehydrating agent and is often used to promote cyclization reactions. It can be effective in converting amidoximes to oxadiazoles. However, due to its harsh acidic nature, it may also promote side reactions like dehydration of the starting material or other rearrangements. Optimization of the reaction temperature and time is crucial when using PPA.

Q4: My purification is challenging due to the polarity of the product and byproducts. What are some recommended purification strategies?

Column chromatography on silica gel is a common method for purifying oxadiazole derivatives. A gradient elution system, for example, with hexane and ethyl acetate, can be effective in separating the desired product from less polar starting materials and more polar byproducts. If the product is basic due to the free amino group, adding a small amount of triethylamine to the eluent can improve the peak shape and recovery. Recrystallization from a suitable solvent system is also a viable purification method if a solid product is obtained.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of substituted 1,2,4-oxadiazoles from amidoximes under various conditions, as reported in the literature for analogous compounds. Please note that these are illustrative examples, and actual yields for the cyclization of this compound may vary.

Cyclizing Agent/Conditions Desired Product (1,2,4-Oxadiazole) Yield Major Side Product(s) Typical Side Product Yield Range
Acetic Anhydride (reflux)60-85%N-acetylated byproduct, Dehydrated amidoxime5-20%
Triethyl Orthoformate (acid catalyst, reflux)50-75%Incomplete cyclization (O-ethoxymethylene intermediate)10-30%
Polyphosphoric Acid (100-140 °C)40-70%Dehydrated amidoxime, Polymeric materials15-40%
Carboxylic Acid + Coupling Agent (e.g., DCC, HATU)70-95%Unreacted starting materials, Urea byproduct (from DCC)5-15%

Experimental Protocols

Protocol 1: Cyclization using Acetic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in an excess of acetic anhydride (5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 140 °C) and monitor the reaction progress using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into ice-cold water to quench the excess acetic anhydride.

  • Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Cyclization using Triethyl Orthoformate

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1 equivalent) in triethyl orthoformate (5-10 equivalents).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 equivalents) or a Lewis acid.

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction time can vary from 4 to 12 hours.

  • Workup: After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 2-Amino-5-methoxy- benzamidoxime and Cyclizing Agent start->reagents catalyst Add Catalyst (if required) reagents->catalyst heat Heat to Reflux catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete complete Reaction Complete monitor->complete Complete quench Quench Reaction complete->quench extract Extract Product quench->extract purify Purify (Column Chromatography or Recrystallization) extract->purify product Final Product purify->product

Caption: A generalized experimental workflow for the cyclization of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield Troubleshooting cluster_side_products Side Product Troubleshooting start Experiment Start issue Low Yield or Side Products? start->issue check_conditions Check Reaction Conditions (T, t) issue->check_conditions Yes n_acetylation N-Acetylation issue->n_acetylation Yes check_reagents Verify Reagent Purity & Reactivity check_conditions->check_reagents incomplete_cyclization Incomplete Cyclization of Intermediate check_reagents->incomplete_cyclization solution Implement Corrective Actions: - Optimize conditions - Change reagents - Protect functional groups - Modify workup incomplete_cyclization->solution dehydration Amidoxime Dehydration n_acetylation->dehydration rearrangement Boulton-Katritzky Rearrangement dehydration->rearrangement rearrangement->solution

Caption: A logical flowchart for troubleshooting common issues in the cyclization reaction.

Technical Support Center: Synthesis of 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-methoxybenzamidoxime.

Troubleshooting Guide & FAQs

This guide addresses common issues that may arise during the synthesis of this compound, primarily focusing on the conversion of 2-Amino-5-methoxybenzonitrile using hydroxylamine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common causes and corresponding troubleshooting steps:

  • Incomplete Reaction: The conversion of the nitrile to the amidoxime may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction temperature is optimal, typically in the range of 60-80°C for this type of transformation.[1] An excess of hydroxylamine can also help drive the reaction to completion.[1]

  • Suboptimal Reagent Concentration: The concentration of hydroxylamine can significantly impact the reaction rate and yield.

    • Solution: While an excess of hydroxylamine is generally recommended, a very large excess can sometimes lead to side reactions. A molar ratio of 2 to 3 equivalents of hydroxylamine hydrochloride to the starting nitrile is a good starting point.[1]

  • Base Strength and Equivalents: The in-situ generation of free hydroxylamine from its hydrochloride salt requires a base. The choice and amount of base are critical.

    • Solution: Use a suitable base such as sodium carbonate or triethylamine.[1] Ensure that at least one equivalent of the base is used to neutralize the HCl salt and an additional equivalent to facilitate the reaction.

  • Poor Solubility of Starting Material: If the 2-Amino-5-methoxybenzonitrile is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which the starting material is readily soluble at the reaction temperature. Ethanol or methanol are commonly used for this reaction.[1]

Q2: I am observing the formation of significant impurities. How can I identify and minimize them?

A2: Impurity formation is a common challenge. Here are some likely impurities and ways to mitigate them:

  • Unreacted Starting Material: The most common impurity is the starting 2-Amino-5-methoxybenzonitrile.

    • Identification: This can be easily identified by TLC or HPLC by comparing with a standard of the starting material.

    • Minimization: As discussed in Q1, ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry.

  • Amide Formation: Aromatic nitriles with electron-withdrawing groups can sometimes react with hydroxylamine to form amides as byproducts.[2]

    • Identification: This can be detected by LC-MS, as the amide will have a different molecular weight than the desired amidoxime.

    • Minimization: This side reaction is more prevalent in anhydrous conditions.[2] Using an aqueous solution of hydroxylamine can sometimes suppress amide formation.[1] Alternatively, converting the nitrile to a thioamide first and then reacting with hydroxylamine can provide the pure amidoxime in high yield.[2]

Q3: The reaction seems to be very slow or has stalled. What should I do?

A3: A sluggish reaction can be frustrating. Consider the following points:

  • Reaction Temperature: The reaction of nitriles with hydroxylamine is often slow at room temperature and typically requires heating.[1]

    • Solution: Ensure the reaction mixture is heated to an appropriate temperature, generally between 60-80°C.[1] Monitor the temperature to ensure it remains consistent.

  • Efficiency of Mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to a slow reaction rate.

    • Solution: Ensure vigorous stirring throughout the reaction to maximize the contact between reactants.

  • Purity of Reagents: The purity of both the starting nitrile and the hydroxylamine hydrochloride can affect the reaction rate.

    • Solution: Use reagents of high purity. If the hydroxylamine hydrochloride is old, its quality may be compromised.

Data Presentation: Reaction Parameter Comparison

The following table summarizes typical reaction conditions for the synthesis of aromatic amidoximes from nitriles, which can be adapted for the synthesis of this compound.

ParameterCondition ACondition BCondition C
Starting Material Aromatic NitrileAromatic NitrileAromatic Nitrile
Reagent Hydroxylamine HydrochlorideAqueous HydroxylamineHydroxylamine Hydrochloride
Base Sodium CarbonateNone RequiredTriethylamine
Solvent EthanolWater/Ethanol mixtureMethanol
Temperature 60-80°C70-90°CReflux
Reaction Time 4-24 hours2-12 hours6-48 hours
Typical Yield High (up to 98%)[1]Good to HighGood to High

Experimental Protocols

General Protocol for the Synthesis of this compound from 2-Amino-5-methoxybenzonitrile:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-5-methoxybenzonitrile (1 equivalent).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol to dissolve the starting material.

  • Reagent Addition: Add hydroxylamine hydrochloride (2-3 equivalents) and a base such as sodium carbonate or triethylamine (2-3 equivalents).

  • Reaction: Heat the reaction mixture to 60-80°C and stir vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

TroubleshootingWorkflow Troubleshooting Flowchart for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_time_temp Increase Reaction Time and/or Temperature incomplete->increase_time_temp Yes optimize_reagents Optimize Reagent Stoichiometry incomplete->optimize_reagents Yes check_solubility Check Starting Material Solubility incomplete->check_solubility No end Improved Yield increase_time_temp->end optimize_reagents->end poor_solubility Poor Solubility check_solubility->poor_solubility change_solvent Change to a Better Solvent poor_solubility->change_solvent Yes side_reactions Check for Side Reactions (LC-MS) poor_solubility->side_reactions No change_solvent->end amide_formation Amide Formation Detected side_reactions->amide_formation modify_conditions Use Aqueous Hydroxylamine or Thioamide Route amide_formation->modify_conditions Yes amide_formation->end No modify_conditions->end

Caption: Troubleshooting workflow for addressing low yield.

ExperimentalWorkflow Experimental Workflow for Synthesis start Start setup Reaction Setup: - 2-Amino-5-methoxybenzonitrile - Solvent (Ethanol/Methanol) start->setup reagents Add Reagents: - Hydroxylamine HCl - Base (Na2CO3 or TEA) setup->reagents reaction Heat and Stir (60-80°C) reagents->reaction monitor Monitor by TLC/HPLC reaction->monitor completion_check Reaction Complete? monitor->completion_check completion_check->reaction No workup Work-up: - Cool - Isolate Crude Product completion_check->workup Yes purification Purification: - Recrystallization workup->purification end Pure Product purification->end

Caption: General experimental workflow for the synthesis.

References

troubleshooting O-vs N-acylation selectivity in benzamidoximes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering selectivity issues during the O- or N-acylation of benzamidoximes.

Frequently Asked Questions (FAQs)

Q1: What are O-acylation and N-acylation in the context of benzamidoximes?

Benzamidoximes possess two primary nucleophilic sites: the oxygen of the oxime hydroxyl group (-OH) and the nitrogen of the primary amine group (-NH2). Acylation, the addition of an acyl group (R-C=O), can occur at either of these sites.

  • O-acylation results in the formation of an O-acyl benzamidoxime, which is an ester derivative. These compounds are valuable intermediates, for example, in the synthesis of 1,2,4-oxadiazoles.[1]

  • N-acylation results in the formation of an N-acyl benzamidoxime, an amide derivative. This is often the thermodynamically favored product due to the generally higher nucleophilicity of the amino group.[2][3]

Fig. 1: Competing O- vs. N-acylation pathways for benzamidoxime.

Q2: What are the key factors that control O- vs. N-acylation selectivity?

Selectivity is a complex interplay of several factors:

  • Base: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases can deprotonate the more acidic N-H or O-H protons, influencing the nucleophilicity of each site.

  • Catalyst: Catalysts like 4-dimethylaminopyridine (DMAP) can activate the acylating agent, often favoring O-acylation through the formation of a highly reactive acylpyridinium intermediate.[2]

  • Acylating Agent: The reactivity of the acylating agent plays a significant role. Highly reactive agents like acid chlorides or anhydrides may react quickly and less selectively, while less reactive agents like active esters can allow for greater differentiation between the N and O nucleophiles.[2][4]

  • Solvent: The polarity and protic/aprotic nature of the solvent can influence the reactivity of the nucleophiles and the stability of intermediates.[5]

  • Temperature: Lower temperatures generally favor kinetic control, which can sometimes be exploited to achieve selectivity, whereas higher temperatures favor the thermodynamic product, which is often the N-acylated compound.[2]

Troubleshooting Guide

Problem 1: My reaction exclusively yields the N-acylated product, but I want the O-acylated product.

This is a common issue as N-acylation is often the default pathway. To favor O-acylation, you need to enhance the nucleophilicity of the oxygen atom or activate the acylating agent in a way that promotes reaction at the hydroxyl group.

Solutions:

  • Introduce a Catalyst/Base System: Use a combination of a tertiary amine base (like triethylamine, NEt3) and a nucleophilic catalyst like DMAP. DMAP forms a highly reactive acylpyridinium intermediate, and the counteranion associated with this intermediate can activate the O-H bond, promoting esterification.[2]

  • Use a Stronger, Hindered Base: A base like 1,8-Diazabicycloundec-7-ene (DBU) can be effective. It is thought that the more basic counter anion from DBU favors the activation of the O-H bond, leading to higher O-selectivity.[2]

  • Change the Acylating Agent: Acetic anhydride has shown higher reactivity and selectivity for O-acylation compared to benzoic anhydride under certain catalytic conditions.[2]

  • Lower the Reaction Temperature: Running the reaction at room temperature or below can favor the kinetically controlled O-acylation pathway.

Problem 2: My reaction gives a mixture of O- and N-acylated products. How can I improve selectivity for one over the other?

Poor selectivity indicates that the reaction conditions are not sufficiently differentiating between the two nucleophilic sites.

Solutions to Improve O-Selectivity:

  • Refer to the solutions for Problem 1 . The key is often the addition of a catalytic system like DMAP/NEt3.[2]

  • Ensure the stoichiometry of your reagents is precise. Use a slight excess of the acylating agent (e.g., 1.2 equivalents) and base (1.5 equivalents).[2]

Solutions to Improve N-Selectivity:

  • Remove the Catalyst: The intrinsic reactivity preference often favors N-acylation. Running the reaction without catalysts like DMAP or bases like DBU can significantly improve N-selectivity.[2]

  • Increase the Temperature: Heating the reaction (e.g., to 50 °C) can favor the formation of the more thermodynamically stable N-acyl product.[2]

  • Use a Less Reactive Acylating Agent: While counterintuitive, a less reactive acylating agent might provide more time for the more nucleophilic amine to react selectively.

Troubleshooting_Tree start What is your primary issue? poor_selectivity poor_selectivity start->poor_selectivity Poor Selectivity (Mixture of O/N) wrong_product wrong_product start->wrong_product Wrong Product improve_o improve_o poor_selectivity->improve_o   Need to Improve   O-Selectivity    improve_n improve_n poor_selectivity->improve_n   Need to Improve   N-Selectivity    want_o_get_n want_o_get_n wrong_product->want_o_get_n   Getting N-acyl,   Want O-acyl    want_n_get_o want_n_get_o wrong_product->want_n_get_o   Getting O-acyl,   Want N-acyl    add_catalyst 1. Add DMAP (10 mol%) and NEt3 (1.5 eq). want_o_get_n->add_catalyst Modify Conditions remove_catalyst 1. Remove catalysts (DMAP) and additives (DBU). want_n_get_o->remove_catalyst Modify Conditions use_dbu 2. Use DBU as the base. Counter anion may activate O-H. add_catalyst->use_dbu Alternatively lower_temp 3. Lower temperature (e.g., RT) to favor kinetic product. use_dbu->lower_temp And/Or increase_temp 2. Increase temperature (e.g., 50 °C) to favor thermodynamic product. remove_catalyst->increase_temp And/Or improve_o->want_o_get_n improve_n->want_n_get_o

Fig. 2: Troubleshooting decision tree for O- vs. N-acylation selectivity.

Data Summary: Influence of Reaction Conditions

The following table summarizes data adapted from optimization studies on the chemoselective acylation of nucleoside analogues, which provides a relevant model for the principles governing selectivity in systems with competing O- and N-nucleophiles like benzamidoximes.[2]

EntryAcylating AgentCatalyst (mol%)Base (eq.)Temp (°C)SolventO:N RatioNotes
1Benzoic AnhydrideDMAP (10)NEt3 (1.5)RTCHCl395:5 Condition A: Optimal for O-acylation.[2]
2Benzoic AnhydrideNoneNone50CHCl3<1:99 Condition B: Optimal for N-acylation.[2]
3Benzoic AnhydrideDMAP (10)DBU (1.5)RTCHCl363:37DBU favors O-acylation but is less selective than NEt3 in this system.[2]
4Acetic AnhydrideDMAP (10)NEt3 (1.5)RTCHCl399:1 Acetic anhydride shows excellent O-selectivity.[2]
5Acetic AnhydrideNoneNone50CHCl317:83N-selectivity is high but slightly reduced with acetic anhydride.[2]

Key Experimental Protocols

The following are general protocols that can be adapted for specific benzamidoxime substrates.

Protocol A: Selective O-Acylation [2]

This protocol is designed to maximize the yield of the O-acylated product.

  • Reaction Setup: To a solution of the benzamidoxime (1.0 eq., 0.1 mmol) in anhydrous chloroform (CHCl3, 0.5 mL) in a flame-dried flask under an inert atmosphere (N2 or Ar), add 4-dimethylaminopyridine (DMAP) (0.1 eq., 0.01 mmol).

  • Addition of Reagents: Add triethylamine (NEt3) (1.5 eq., 0.15 mmol) to the mixture. Subsequently, add the acylating agent (e.g., benzoic anhydride or acetic anhydride) (1.2 eq., 0.12 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH2Cl2) and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure O-acylated benzamidoxime.

Protocol B: Selective N-Acylation [2]

This protocol is designed to maximize the yield of the N-acylated product.

  • Reaction Setup: To a solution of the benzamidoxime (1.0 eq., 0.1 mmol) in anhydrous chloroform (CHCl3, 0.5 mL), add the acylating agent (e.g., benzoic anhydride) (1.5 eq., 0.15 mmol).

  • Reaction: Heat the reaction mixture to 50 °C and stir for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N-acylated benzamidoxime.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation setup Dissolve Benzamidoxime in Anhydrous Solvent reagents Add Base / Catalyst (for O-Acylation) Add Acylating Agent setup->reagents react Stir at Defined Temperature (e.g., RT for O-acyl, 50°C for N-acyl) reagents->react note_o Protocol A Path (O-Acylation) monitor Monitor Progress (TLC / LC-MS) react->monitor note_n Protocol B Path (N-Acylation) workup Aqueous Work-up (e.g., NaHCO3 wash) monitor->workup purify Column Chromatography workup->purify

Fig. 3: General experimental workflow for benzamidoxime acylation.

References

optimizing reaction conditions for the synthesis of oxadiazoles from 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,4-oxadiazoles from 2-amino-5-methoxybenzamidoxime.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptom: The reaction yields a low amount or no desired 1,2,4-oxadiazole product.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Inefficient Cyclodehydration: The final ring-closing step to form the oxadiazole is often the most challenging part of the synthesis.[1]Thermal Conditions: If using heat, ensure the temperature is sufficient. Refluxing in a high-boiling solvent such as toluene or xylene may be necessary. Base-Mediated Cyclization: For reactions at room temperature, a strong, non-nucleophilic base is recommended. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a common choice. Superbase systems like NaOH or KOH in DMSO have also proven effective for promoting cyclization at ambient temperatures.[1][2]
Incomplete Acylation: The initial O-acylation of the amidoxime may not have gone to completion.Monitor the acylation step by Thin Layer Chromatography (TLC) to ensure the consumption of the starting amidoxime before proceeding with the cyclization.
Incompatible Functional Groups: The presence of unprotected reactive groups (e.g., other amines or hydroxyls) on the acylating agent can lead to side reactions.[1]Protect any interfering functional groups on your coupling partner before reacting it with this compound.
Poor Solvent Choice: The solvent can significantly influence the reaction outcome.Aprotic solvents such as DMF, THF, DCM, or acetonitrile generally yield good results for base-catalyzed cyclizations. Protic solvents like water or methanol should be avoided as they can promote hydrolysis.[1]
Sub-optimal Base: The base used may not be strong enough to facilitate the cyclization.Consider switching to a stronger base. The NaOH/DMSO system is reported to be highly efficient for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and esters at room temperature.[2][3]
Issue 2: Presence of a Major Side Product

Symptom: A significant peak in the LC-MS or a prominent spot on the TLC plate corresponds to an unexpected species.

Possible Causes & Solutions:

Probable CauseRecommended Solution
Hydrolysis of O-Acyl Amidoxime Intermediate: The intermediate formed after acylation is susceptible to hydrolysis, especially in the presence of water or protic solvents, leading back to the starting amidoxime.[1]Ensure strictly anhydrous (dry) reaction conditions, especially when using a base for cyclization. Minimize reaction time and temperature for the cyclization step where possible.[1]
Boulton-Katritzky Rearrangement: This thermal rearrangement can occur in 3,5-disubstituted 1,2,4-oxadiazoles, leading to the formation of an isomeric heterocycle. This can be triggered by heat, acid, or moisture.[1]Use neutral, anhydrous conditions for the reaction workup and purification. Store the final product in a dry environment.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes?

A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[1]

Q2: Can I use microwave irradiation to improve my synthesis?

A2: Yes, microwave-assisted synthesis can be a valuable technique to reduce reaction times and potentially increase yields for the cyclodehydration step.[1] A common method involves performing the reaction on a solid support, like silica gel.[1]

Q3: My starting this compound is not very soluble. What can I do?

A3: For the acylation step, using a solvent system in which the amidoxime has better solubility, such as DMF or DMSO, can be beneficial. For base-mediated cyclizations, systems like NaOH/DMSO are designed to work well even with starting materials that have limited solubility in other common organic solvents.[2]

Q4: How do I choose between a one-pot or a two-step synthesis?

A4: A two-step synthesis, which involves the isolation of the O-acylamidoxime intermediate, allows for purification at the intermediate stage and can sometimes provide cleaner reaction profiles for the final cyclization.[2] However, one-pot syntheses are more time and resource-efficient.[2][4] The choice often depends on the specific substrates and the desired purity of the final product.

Q5: What is the role of the base in the reaction?

A5: The base plays a crucial role in promoting both the O-acylation and the subsequent intramolecular cyclocondensation to form the 1,2,4-oxadiazole ring.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles using NaOH/DMSO

This protocol is adapted from a general method for the one-pot synthesis of 1,2,4-oxadiazoles at room temperature.[2][3]

Materials:

  • This compound

  • Carboxylic acid ester (e.g., methyl or ethyl ester)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMSO, add the carboxylic acid ester (1.1 equivalents).

  • To this mixture, add powdered sodium hydroxide (2 equivalents) in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from 4 to 16 hours depending on the ester used.[2][3]

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • The product may precipitate out of the aqueous solution. If so, collect the solid by filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Workflow

G cluster_0 Step 1: O-Acylation cluster_1 Step 2: Cyclodehydration start This compound + Acylating Agent intermediate O-Acyl Amidoxime Intermediate start->intermediate Base (e.g., NaOH) or Coupling Agent product 1,2,4-Oxadiazole intermediate->product Heat or Strong Base (e.g., NaOH, TBAF)

Caption: General two-step reaction pathway for oxadiazole synthesis.

Troubleshooting Logic

G start Low or No Product Yield? check_cyclization Optimize Cyclization Conditions (Stronger Base/Higher Temp) start->check_cyclization Yes success Improved Yield start->success No check_acylation Verify Complete Acylation (TLC) check_cyclization->check_acylation check_side_products Side Product Observed? check_acylation->check_side_products hydrolysis Issue: Hydrolysis of Intermediate check_side_products->hydrolysis Yes rearrangement Issue: Boulton-Katritzky Rearrangement check_side_products->rearrangement Yes check_side_products->success No solution_hydrolysis Solution: Use Anhydrous Conditions hydrolysis->solution_hydrolysis solution_rearrangement Solution: Neutral Workup, Dry Storage rearrangement->solution_rearrangement solution_hydrolysis->success solution_rearrangement->success

Caption: Troubleshooting workflow for low yield in oxadiazole synthesis.

References

dealing with impurities in 2-Amino-5-methoxybenzamidoxime preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-Amino-5-methoxybenzamidoxime. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the nucleophilic addition of hydroxylamine to the precursor, 2-amino-5-methoxybenzonitrile. This reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., ethanol), often with the addition of a mild base to neutralize the hydroxylamine salt if it is used in that form.

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities often encountered are:

  • Unreacted 2-amino-5-methoxybenzonitrile: Incomplete reaction can lead to the presence of the starting nitrile.

  • 2-Amino-5-methoxybenzamide: This can form via partial hydrolysis of the amidoxime or the starting nitrile under the reaction or work-up conditions.

  • 2-Amino-5-methoxybenzoic acid: Further hydrolysis of the amide or amidoxime can lead to the corresponding carboxylic acid.[1]

  • Metal Ion Impurities: If a strong base containing alkali metals (e.g., sodium hydroxide) is used, metal ions can contaminate the final product.

Q3: My reaction seems to have stalled, and I have a low yield of the desired amidoxime. What could be the issue?

A3: Several factors could contribute to a low yield:

  • Insufficient reaction time or temperature: The conversion of nitriles to amidoximes can be slow. Ensure the reaction is proceeding by monitoring it with thin-layer chromatography (TLC).

  • pH of the reaction mixture: The nucleophilicity of hydroxylamine is pH-dependent. An inappropriate pH can slow down the reaction.

  • Quality of reagents: Ensure that the hydroxylamine and solvent are of high purity and that the starting nitrile is not degraded.

Q4: I am observing the formation of a significant amount of 2-amino-5-methoxybenzamide. How can I minimize this side product?

A4: The formation of the amide is due to hydrolysis. To minimize this:

  • Control the amount of water: Ensure that anhydrous solvents are used if the reaction is sensitive to water.

  • Moderate the reaction temperature: Higher temperatures can promote hydrolysis.

  • Optimize the pH: Strongly acidic or basic conditions can accelerate the hydrolysis of both the nitrile and the amidoxime.

Q5: Are there any potential secondary reactions I should be aware of?

A5: Besides hydrolysis, amidoximes can potentially undergo cyclization reactions, especially in the presence of other reactive functional groups or under harsh conditions. For this compound, while less common under standard synthesis conditions, intramolecular cyclization is a theoretical possibility that could lead to heterocyclic byproducts.

Troubleshooting Guides

Problem 1: The final product is a mixture of the desired amidoxime and unreacted nitrile.
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using TLC. If the reaction has stalled, consider increasing the reaction time or temperature moderately.
Insufficient hydroxylamineUse a slight excess of hydroxylamine (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
Poor solubility of the nitrileChoose a solvent in which the 2-amino-5-methoxybenzonitrile is readily soluble at the reaction temperature.
Problem 2: The isolated product is an oil and does not crystallize.
Possible Cause Troubleshooting Step
Presence of impuritiesThe presence of unreacted starting materials or side products can inhibit crystallization. Attempt to purify a small sample by column chromatography to see if a solid can be obtained.
Residual solventEnsure all solvent has been removed under reduced pressure.
Incorrect pH during work-upThe product may be in a salt form. Adjust the pH of the aqueous solution during extraction to ensure the amidoxime is in its neutral form.
Problem 3: Significant formation of 2-amino-5-methoxybenzoic acid is observed.
Possible Cause Troubleshooting Step
Harsh reaction or work-up conditionsAvoid prolonged heating and strongly acidic or basic conditions. Use a mild base for the reaction if necessary and perform the work-up at a controlled temperature.
Hydrolysis during purificationIf using column chromatography with a protic solvent system (e.g., with methanol), minimize the time the product is on the column.

Data Presentation

The following table presents illustrative data on the purity of a crude this compound preparation before and after purification by two common methods. (Note: This data is representative and may not reflect actual experimental results.)

Compound Purity in Crude Product (%) Purity after Recrystallization (%) Purity after Column Chromatography (%)
This compound7595>98
2-amino-5-methoxybenzonitrile15<1<0.5
2-Amino-5-methoxybenzamide84<1
Other Impurities2<0.5<0.5

Experimental Protocols

Key Experiment 1: Synthesis of this compound

This protocol is a general procedure based on the reaction of hydroxylamine with a nitrile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methoxybenzonitrile (1 equivalent) in ethanol (10 volumes).

  • Addition of Hydroxylamine: Add a 50% aqueous solution of hydroxylamine (1.5 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Key Experiment 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for polar aromatic compounds include ethanol, methanol, or a mixture of ethanol and water.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Key Experiment 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable eluent system using TLC. For polar aromatic compounds, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is common. A gradient elution from a lower to a higher polarity may be necessary for optimal separation.

  • Column Packing and Loading: Pack the column with a slurry of silica gel in the initial, less polar eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Collection: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Pathway Start 2-amino-5-methoxybenzonitrile Reaction Start->Reaction Reaction Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Reaction Product This compound Impurity2 2-Amino-5-methoxybenzamide (Hydrolysis) Product->Impurity2 H2O Impurity1 Unreacted Nitrile Reaction->Product Reaction->Impurity1

Caption: Synthetic pathway for this compound and common impurities.

Purification_Workflow Crude Crude Product (Amidoxime, Nitrile, Amide) Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Pure_Crystals Pure Crystals Filter->Pure_Crystals Mother_Liquor Mother Liquor (Impurities) Filter->Mother_Liquor contains

References

Technical Support Center: Overcoming Poor Solubility of 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of 2-Amino-5-methoxybenzamidoxime in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment is crucial. The initial steps involve determining the equilibrium solubility in various relevant media. This typically includes the reaction solvent, aqueous buffers at different pH values (e.g., pH 2, 7, and 9) to understand the impact of ionization, and potentially biorelevant media if the end application is pharmaceutical. This initial data will guide the selection of an appropriate solubilization strategy.

Q2: How does the chemical structure of this compound influence its solubility?

A2: The structure of this compound contains both polar and non-polar moieties that affect its solubility. The amino (-NH2) and amidoxime (-C(=NOH)NH2) groups are polar and can participate in hydrogen bonding, which is favorable for solubility in polar solvents. The amino group is basic and will be protonated at low pH, increasing aqueous solubility. The methoxy (-OCH3) group and the benzene ring are more hydrophobic, which can limit solubility in highly polar solvents like water. The overall solubility will be a balance of these competing factors.

Q3: What are the primary strategies for improving the solubility of this compound in a reaction medium?

A3: The main strategies can be broadly categorized as physical and chemical modifications.

  • Physical Modifications: These include techniques like solid dispersion, where the compound is dispersed in a hydrophilic carrier.[1][2][3][4]

  • Chemical Modifications: These approaches involve altering the solvent system or the molecule itself. Key methods include:

    • pH Adjustment: For ionizable compounds like this compound, altering the pH of the medium can significantly increase solubility.[5][6][7]

    • Co-solvents: Adding a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8][9][10][11][12]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[10]

    • Prodrug Strategy: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound under reaction or physiological conditions.[13][14][15][16][17]

Troubleshooting Guides

Issue 1: The compound precipitates out of the reaction mixture.

  • Question: I am observing precipitation of this compound during my reaction. What are the likely causes and how can I resolve this?

  • Answer:

    • Possible Cause 1: Low Intrinsic Solubility. The inherent solubility of your compound in the chosen reaction solvent may be too low.

      • Troubleshooting Steps:

        • Introduce a Co-solvent: Add a co-solvent that is miscible with your primary reaction solvent and in which your compound shows higher solubility. Common co-solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG).[8][9][10][11][12]

        • Solid Dispersion: Consider preparing a solid dispersion of your compound with a hydrophilic polymer like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[1][2][3][4] This can improve the dissolution rate.

    • Possible Cause 2: Change in pH. If your reaction generates or consumes an acid or base, the pH of the medium could be shifting to a range where your compound is less soluble.

      • Troubleshooting Steps:

        • Buffer the Reaction: Use a suitable buffer system to maintain a constant pH at which this compound is most soluble. Given the basic amino group, a slightly acidic pH might be optimal for aqueous-based reactions.

        • pH Adjustment: If buffering is not feasible, consider a controlled addition of an acid or base to maintain the desired pH throughout the reaction.[5][18]

Issue 2: The reaction is sluggish or incomplete, possibly due to poor solubility.

  • Question: My reaction is not proceeding to completion, and I suspect it is due to the poor solubility of this compound. How can I address this?

  • Answer:

    • Possible Cause: Insufficient Concentration in Solution. For a reaction to occur efficiently, a sufficient concentration of the reactants must be in the solution phase.

      • Troubleshooting Steps:

        • Increase Solubility with a Co-solvent: Systematically screen a panel of co-solvents to find one that improves the solubility of your starting material without negatively impacting the reaction chemistry.

        • Elevate the Reaction Temperature: Increasing the temperature can often increase the solubility of a compound and the reaction rate. However, be mindful of the thermal stability of your reactants and products.

        • Phase-Transfer Catalysis: If you have a biphasic reaction system (e.g., aqueous and organic), a phase-transfer catalyst can help shuttle the reactant between phases, facilitating the reaction even with low solubility in one of the phases.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)
Water25< 0.1
Ethanol255.2
Dimethyl Sulfoxide (DMSO)25> 100
Polyethylene Glycol 400 (PEG 400)2525.8
Water:Ethanol (1:1)252.1
0.1 M HCl2515.7
Phosphate Buffer (pH 7.4)250.5

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in an Aqueous Buffer (pH 7.4)

Co-solventConcentration (% v/v)Apparent Solubility (mg/mL)Fold Increase
None00.51
Ethanol101.83.6
Propylene Glycol102.55.0
PEG 400108.216.4
DMSO512.525.0

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[19]

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19][20]

  • Calculation: Calculate the solubility based on the measured concentration.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a methanol/dichloromethane mixture) in a specific ratio (e.g., 1:1, 1:3, 1:5 drug to carrier).[2]

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterization: Pulverize the resulting solid and characterize it for dissolution enhancement compared to the pure drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_assessment Solubility Assessment cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome A Poor Solubility of This compound B Determine Equilibrium Solubility (Shake-Flask Method) A->B C pH Adjustment B->C D Co-solvent Addition B->D E Solid Dispersion B->E F Prodrug Synthesis B->F G Homogeneous Reaction Mixture C->G D->G E->G F->G

Caption: A workflow for addressing the poor solubility of this compound.

decision_tree A Is the compound ionizable? B Yes A->B C No A->C D Adjust pH to favor the ionized form B->D E Is the reaction medium aqueous? C->E D->E F Yes E->F G No E->G H Use a water-miscible co-solvent (e.g., DMSO, PEG) F->H I Screen for a suitable organic solvent/co-solvent system G->I J Consider Solid Dispersion or Prodrug Approach H->J I->J

Caption: A decision tree for selecting a solubility enhancement strategy.

References

analytical techniques for detecting byproducts in 2-Amino-5-methoxybenzamidoxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-5-methoxybenzamidoxime. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory synthesis involves the reaction of 2-Amino-5-methoxybenzonitrile with hydroxylamine. In this reaction, the nitrile group is converted to an amidoxime.

Q2: What are the potential byproducts in the synthesis of this compound?

Several byproducts can form depending on the reaction conditions. These may include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-Amino-5-methoxybenzonitrile.

  • Hydrolysis Product: The amidoxime product can be susceptible to hydrolysis, especially under acidic or basic conditions, to form 2-Amino-5-methoxybenzamide.

  • Dimerization Products: Benzamidoxime derivatives have the potential to form dimers under certain conditions.

  • Cyclization Products: The presence of the ortho-amino group introduces the possibility of intramolecular cyclization reactions, which could lead to the formation of heterocyclic byproducts like benzimidazole derivatives, especially at elevated temperatures.

Q3: My reaction yield is low. What are the common causes?

Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.

  • Side reactions: The formation of byproducts as mentioned in Q2 can consume the starting material and reduce the yield of the desired product.

  • Product degradation: The amidoxime product may be unstable under the reaction or workup conditions.

  • Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reactants are critical parameters that may need optimization.

Q4: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

An unexpected peak could be a byproduct, a degradation product, or a contaminant. To identify it, consider the following:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown compound. This is a powerful tool for preliminary identification.

  • NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information for definitive identification.

  • Reference Standards: If you suspect a specific byproduct (e.g., the corresponding benzamide), running a reference standard of that compound can confirm its identity by comparing retention times.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-Amino-5-methoxybenzonitrile

Diagram: Workflow for Troubleshooting Incomplete Reaction

G start Incomplete Reaction Detected (e.g., by HPLC) check_time Increase Reaction Time start->check_time check_temp Increase Reaction Temperature (with caution) start->check_temp check_stoichiometry Increase Excess of Hydroxylamine start->check_stoichiometry monitor Monitor Reaction Progress (TLC or HPLC) check_time->monitor check_temp->monitor check_stoichiometry->monitor evaluate Evaluate Impact on Byproduct Formation monitor->evaluate optimize Optimize Conditions evaluate->optimize

Caption: Troubleshooting workflow for an incomplete synthesis reaction.

Troubleshooting Steps:

Potential CauseRecommended Action
Insufficient Reaction Time Extend the reaction time and monitor the disappearance of the starting material using TLC or HPLC.
Low Reaction Temperature Gradually increase the reaction temperature in small increments. Be aware that higher temperatures may promote byproduct formation.
Inadequate Stoichiometry Increase the molar excess of hydroxylamine. A common starting point is 1.5 to 2 equivalents.
Issue 2: Formation of 2-Amino-5-methoxybenzamide (Hydrolysis Product)

Diagram: Logical Relationship for Hydrolysis

G product This compound hydrolysis Hydrolysis product->hydrolysis byproduct 2-Amino-5-methoxybenzamide hydrolysis->byproduct conditions Acidic or Basic Conditions (during reaction or workup) conditions->hydrolysis water Presence of Water water->hydrolysis

Caption: Factors leading to the formation of the hydrolysis byproduct.

Troubleshooting Steps:

Potential CauseRecommended Action
Acidic or Basic pH Maintain a neutral or slightly basic pH during the reaction and workup. Avoid strong acids or bases.
Prolonged Exposure to Water Minimize the exposure of the product to aqueous conditions, especially at elevated temperatures. Use anhydrous solvents where possible.
Workup Conditions If an aqueous workup is necessary, perform it quickly and at a low temperature.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This method is designed for the separation and quantification of this compound and potential impurities.

Instrumentation and Columns:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B
05
2095
2595
265
305

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Sample Preparation:

Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 95:5 Mobile Phase A:B) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Volatile Impurities

This method is suitable for identifying volatile or semi-volatile impurities after derivatization.

Derivatization Protocol (Silylation):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the structural confirmation of the desired product and the identification of unknown impurities.[1][2]

Sample Preparation:

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

¹H NMR Spectroscopy:

  • Acquire a standard proton NMR spectrum.

  • Expected signals for this compound would include aromatic protons, a methoxy singlet, an amino proton signal, and signals for the amidoxime protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic ring.

¹³C NMR Spectroscopy:

  • Acquire a standard carbon-13 NMR spectrum.

  • Expected signals will correspond to the eight unique carbon atoms in the this compound molecule.

2D NMR Experiments (COSY, HSQC, HMBC):

For complex structures or definitive assignment of protons and carbons, 2D NMR experiments are highly recommended. These experiments help to establish connectivity within the molecule.

This technical support guide is intended for informational purposes only. All experimental work should be conducted in a suitably equipped laboratory and by qualified personnel. Safety precautions should be taken when handling all chemicals.

References

Validation & Comparative

Unambiguous Structure Verification: A Comparative Guide to 2D NMR and Alternative Analytical Techniques for 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, confirming the exact molecular architecture of a compound like 2-Amino-5-methoxybenzamidoxime, a potential pharmacophore, is a critical step that underpins all subsequent biological and toxicological evaluations. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides a foundational overview of a molecule's proton and carbon framework, two-dimensional (2D) NMR techniques offer a definitive roadmap to its atomic connectivity. This guide provides a comprehensive comparison of 2D NMR spectroscopy with other widely used analytical methods for the structural validation of this compound, supported by detailed experimental protocols and data interpretation.

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy disperses the information from a 1D spectrum across two frequency axes, revealing correlations between nuclei that are through-bond (J-coupling) or through-space (Nuclear Overhauser Effect, NOE). For a molecule like this compound, with its distinct aromatic and aliphatic regions, techniques such as COSY, HSQC, and HMBC are indispensable for unambiguous assignment of proton and carbon signals and, consequently, for irrefutable structure confirmation.

Hypothetical 2D NMR Data for this compound

To illustrate the power of 2D NMR, a plausible set of ¹H and ¹³C NMR chemical shifts for this compound is presented below. These shifts are estimated based on known values for similar structural motifs.

Atom Number Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
1-115.0
2-145.0
36.80 (d, J=2.5 Hz)112.0
46.95 (dd, J=8.5, 2.5 Hz)118.0
5-155.0
66.60 (d, J=8.5 Hz)114.0
7-150.0 (C=N)
8 (OCH₃)3.75 (s)55.5
NH₂ (at C2)4.50 (s, br)-
NH₂ (oxime)5.30 (s, br)-
OH (oxime)9.50 (s, br)-

Interpreting the 2D NMR Correlation Spectra:

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak would be expected between the proton at C4 (6.95 ppm) and the proton at C6 (6.60 ppm), as they are ortho to each other. Another correlation would be seen between the proton at C4 and the proton at C3 (6.80 ppm), confirming their meta relationship.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton to the carbon it is attached to.[2] We would expect to see cross-peaks connecting:

    • 6.80 ppm (H3) to 112.0 ppm (C3)

    • 6.95 ppm (H4) to 118.0 ppm (C4)

    • 6.60 ppm (H6) to 114.0 ppm (C6)

    • 3.75 ppm (H8) to 55.5 ppm (C8)

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away.[2] Key HMBC correlations for confirming the structure of this compound would include:

    • The methoxy protons (H8, 3.75 ppm) showing a correlation to the carbon at C5 (155.0 ppm).

    • The aromatic proton H6 (6.60 ppm) showing correlations to C2 (145.0 ppm) and C4 (118.0 ppm).

    • The aromatic proton H3 (6.80 ppm) showing a correlation to C1 (115.0 ppm) and C5 (155.0 ppm).

    • The amino protons at C2 (4.50 ppm) showing correlations to C1 (115.0 ppm) and C3 (112.0 ppm).

This network of correlations provides an unambiguous assembly of the molecular structure, leaving no doubt as to the connectivity of the atoms.

A Comparative Overview of Analytical Techniques

While 2D NMR is a cornerstone of structure elucidation, a multi-faceted approach employing other analytical techniques provides a more robust and comprehensive validation. The following table compares 2D NMR with Mass Spectrometry, X-Ray Crystallography, FTIR Spectroscopy, and Elemental Analysis in the context of validating the structure of this compound.

Technique Information Provided Strengths Limitations
2D NMR Spectroscopy Detailed atomic connectivity, stereochemistry.Provides unambiguous structural information in solution. Non-destructive.Requires a relatively large amount of pure sample. Can be time-consuming.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.[3][4]High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Does not provide definitive connectivity information on its own. Isomers can be difficult to distinguish.
X-Ray Crystallography Precise three-dimensional arrangement of atoms in a solid state, including bond lengths and angles.[5][6]Provides the absolute structure.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state conformation.
FTIR Spectroscopy Presence of specific functional groups (e.g., -OH, -NH₂, C=N, C-O).[7][8]Fast, requires minimal sample preparation. Provides a characteristic "fingerprint" of the molecule.Provides limited information on the overall molecular skeleton. Does not distinguish between isomers with the same functional groups.
Elemental Analysis Percentage composition of elements (C, H, N, O).[9]Confirms the empirical and molecular formula.Provides no information about the arrangement of atoms.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the chemical shift range and to optimize spectral parameters.

  • COSY: Run a standard gradient-enhanced COSY (gCOSY) experiment. Typical parameters include a spectral width covering all proton signals, 1024 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

  • HSQC: Acquire a gradient-enhanced HSQC spectrum optimized for one-bond ¹J(CH) couplings (typically ~145 Hz). The spectral width in the ¹³C dimension should encompass all expected carbon signals.

  • HMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings (²J(CH) and ³J(CH)), typically with a coupling constant of 8-10 Hz.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (High-Resolution)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.

  • Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition. Analyze any fragmentation patterns to gain further structural insights.

X-Ray Crystallography
  • Crystal Growth: Grow a single crystal of this compound of suitable size and quality (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Data Collection: Mount the crystal on the diffractometer and collect a full sphere of diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

FTIR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the infrared spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Elemental Analysis
  • Sample Preparation: Accurately weigh a small amount (typically 1-2 mg) of the dry, pure this compound into a tin or silver capsule.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample. This is then compared to the theoretical values for the proposed molecular formula.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a novel compound like this compound, integrating the strengths of each analytical technique.

G Workflow for Structural Validation of this compound Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (Confirms Empirical Formula) Purification->EA MS Mass Spectrometry (Confirms Molecular Weight) Purification->MS FTIR FTIR Spectroscopy (Identifies Functional Groups) Purification->FTIR NMR_1D 1D NMR (¹H, ¹³C) (Initial Structural Insights) Purification->NMR_1D Xray X-Ray Crystallography (Absolute Structure Confirmation) Purification->Xray If crystal Final Validated Structure EA->Final MS->Final FTIR->Final NMR_2D 2D NMR (COSY, HSQC, HMBC) (Definitive Structure Elucidation) NMR_1D->NMR_2D NMR_2D->Final Xray->Final

References

bioisosteric comparison of 2-Amino-5-methoxybenzamidoxime with 2-amino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative physicochemical and biological properties of 2-amino-5-methoxybenzoic acid and its amidoxime bioisostere, 2-Amino-5-methoxybenzamidoxime.

In the landscape of drug discovery and development, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed comparison of 2-amino-5-methoxybenzoic acid, a versatile building block in medicinal chemistry, and its amidoxime analogue, this compound. While the carboxylic acid moiety is a common pharmacophore, its replacement with an amidoxime group can significantly alter a molecule's properties, including acidity, lipophilicity, and metabolic stability.

This comparison aims to furnish researchers with the necessary data and methodologies to evaluate the potential advantages of this specific bioisosteric substitution. Due to the limited publicly available experimental data specifically for this compound, this guide also incorporates data for the closely related 2-amino-5-methoxybenzamide and general principles of amidoxime chemistry to provide a foundational understanding.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental aspect of bioisosteric replacement is the modulation of a compound's physicochemical properties. The table below summarizes the available and predicted data for 2-amino-5-methoxybenzoic acid and its amidoxime counterpart.

Property2-amino-5-methoxybenzoic acidThis compound (Predicted/Analog Data)
Molecular Formula C₈H₉NO₃C₈H₁₀N₂O₂
Molecular Weight 167.16 g/mol [1][2]~182.18 g/mol
Melting Point (°C) 148-152[3]Data not available
pKa ~4-5 (typical for benzoic acids)~5-6 (typical for N-unsubstituted amidoximes)
logP (Predicted) ~1.2 - 1.5~0.5 - 1.0
Aqueous Solubility Slightly soluble in methanol[3]Predicted to have higher aqueous solubility than the carboxylic acid
Hydrogen Bond Donors 23
Hydrogen Bond Acceptors 33

Note: Data for this compound is largely based on predictions and data from analogous compounds due to a lack of specific experimental findings.

Synthesis and Characterization

The synthesis of 2-amino-5-methoxybenzoic acid is well-documented, typically involving the reduction of the corresponding nitrobenzoic acid derivative.[1][4][5]

Amidoximes are commonly synthesized from the corresponding nitrile by reaction with hydroxylamine.[6] A plausible synthetic route to this compound would, therefore, involve the conversion of a protected 2-amino-5-methoxybenzonitrile with hydroxylamine, followed by deprotection.

Synthesis_Comparison cluster_0 2-amino-5-methoxybenzoic acid Synthesis cluster_1 Hypothetical this compound Synthesis Nitrobenzoic_acid 5-methoxy-2-nitrobenzoic acid Benzoic_acid 2-amino-5-methoxybenzoic acid Nitrobenzoic_acid->Benzoic_acid Reduction (e.g., H2/Pd-C) Benzonitrile Protected 2-amino-5-methoxybenzonitrile Amidoxime_protected Protected this compound Benzonitrile->Amidoxime_protected Hydroxylamine Amidoxime This compound Amidoxime_protected->Amidoxime Deprotection

Comparative synthetic strategies.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and quantitative comparison between these two compounds, a suite of standardized experimental protocols is essential.

Physicochemical Property Determination

1. Melting Point Determination:

  • Principle: To determine the temperature at which the solid compound transitions to a liquid.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube).

  • Procedure: A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to complete liquefaction is recorded.[7][8][9][10][11]

2. pKa Determination:

  • Principle: To measure the acid dissociation constant, which is a critical determinant of a compound's ionization state at a given pH.

  • Method: Potentiometric titration or UV-Vis spectrophotometry are common methods.

  • Procedure (Spectrophotometry): The UV-Vis spectrum of the compound is recorded at various pH values. The change in absorbance at a specific wavelength is plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.

3. logP Determination (Octanol-Water Partition Coefficient):

  • Principle: To quantify the lipophilicity of a compound, which influences its membrane permeability and solubility.

  • Method: Shake-flask method followed by quantification using HPLC or UV-Vis spectroscopy.

  • Procedure: A solution of the compound is prepared in a biphasic system of n-octanol and water. After vigorous mixing and separation of the phases, the concentration of the compound in each phase is determined. The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

4. Aqueous Solubility Determination:

  • Principle: To measure the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH and temperature.

  • Method: Shake-flask method.

  • Procedure: An excess amount of the solid compound is added to a buffer of known pH. The suspension is agitated until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound is quantified by a suitable analytical method like HPLC-UV or LC-MS.[12][13][14][15][16]

Experimental_Workflow Start Compound Synthesis & Purification Physicochemical Physicochemical Characterization Start->Physicochemical Biological Biological Evaluation Start->Biological MP Melting Point Physicochemical->MP pKa pKa Determination Physicochemical->pKa logP logP Determination Physicochemical->logP Solubility Aqueous Solubility Physicochemical->Solubility Permeability Permeability Assay (e.g., PAMPA) Physicochemical->Permeability Binding Target Binding Assay Biological->Binding Enzyme Enzyme Inhibition Assay Biological->Enzyme Cell Cell-Based Functional Assay Biological->Cell Data Data Analysis & Comparison Permeability->Data Binding->Data Enzyme->Data Cell->Data

Workflow for comparative analysis.
In Vitro Biological Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Principle: To assess the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for oral absorption.[7][8][17]

  • Procedure: A donor plate containing the test compound in a buffer is placed on top of an acceptor plate, separated by a filter coated with a lipid solution. After an incubation period, the concentration of the compound in the acceptor plate is measured to determine the permeability coefficient.

2. Target Binding Assays (e.g., GPCR Binding Assay):

  • Principle: To quantify the affinity of a compound for its biological target.

  • Method: Radioligand binding assays or fluorescence-based assays are commonly used.

  • Procedure (Radioligand): A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The amount of bound radioligand is measured, and the inhibitory constant (Ki) of the test compound is calculated.[16][18][19]

3. Enzyme Inhibition Assays:

  • Principle: To determine the potency of a compound in inhibiting the activity of a specific enzyme.

  • Procedure: The enzyme is incubated with its substrate in the presence of various concentrations of the inhibitor. The rate of product formation or substrate depletion is monitored over time, typically by spectrophotometry or fluorometry. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.[9][12][20][21][22]

Biological Activity and Signaling Pathways

The biological activity of 2-amino-5-methoxybenzoic acid is primarily as a synthetic intermediate for various biologically active molecules, including inhibitors of dipeptidyl peptidase IV (DPP-4) like Alogliptin.[3][4]

The potential impact of the bioisosteric switch on a hypothetical signaling pathway is illustrated below. If the carboxylic acid of a parent compound is crucial for binding to a receptor that initiates a signaling cascade, the amidoxime bioisostere, with its altered acidity and hydrogen bonding capabilities, may exhibit modified binding affinity, leading to an altered downstream response.

Signaling_Pathway cluster_0 Carboxylic Acid Derivative cluster_1 Amidoxime Bioisostere Ligand_A 2-amino-5-methoxybenzoic acid derivative Receptor Target Receptor Ligand_A->Receptor Binds Ligand_B This compound derivative Ligand_B->Receptor Binds (Potentially altered affinity) Effector Effector Protein Receptor->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Generates Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Initiates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Leads to

Hypothetical signaling pathway modulation.

Conclusion

The replacement of a carboxylic acid with an amidoxime is a valid bioisosteric strategy that can significantly impact a molecule's physicochemical and biological properties. While a direct experimental comparison between 2-amino-5-methoxybenzoic acid and this compound is currently lacking in the public domain, this guide provides a framework for such an evaluation. By systematically applying the outlined experimental protocols, researchers can generate the necessary data to make informed decisions regarding the utility of this bioisosteric replacement in their drug discovery programs. The predicted increase in hydrophilicity and the potential for novel biological activities make this compound an intriguing candidate for further investigation.

References

Comparative Analysis of the Chelating Efficiency of 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential chelating efficiency of 2-Amino-5-methoxybenzamidoxime. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines the expected chelating properties based on the well-established metal-binding capabilities of the benzamidoxime functional group. Furthermore, it presents a comparative landscape of known chelating agents and provides detailed experimental protocols to facilitate the evaluation of this compound's efficacy.

Introduction to this compound as a Chelating Agent

This compound is a derivative of benzamidoxime. The amidoxime functional group (-C(NH₂)=NOH) is a well-documented chelating moiety, known for its ability to form stable complexes with various metal ions, particularly transition metals like iron(III). The presence of both an amino group (-NH₂) and a hydroxyimino group (=NOH) on the same carbon atom allows for the formation of a stable five-membered ring upon chelation with a metal ion. The amino and methoxy substituents on the benzene ring are expected to modulate the electronic properties of the molecule, which in turn can influence its chelating affinity and selectivity.

Comparative Data of Selected Chelating Agents

To provide a context for the potential chelating efficiency of this compound, the following table summarizes the iron chelating activity of several known chelators. This data, gathered from various studies, can serve as a benchmark for future experimental evaluation.

Chelating AgentMethodParameterValueMetal IonReference
Deferoxamine Variouslog β30.6Fe(III)[1]
Deferiprone Variouslog β37.4Fe(III)[2]
Deferasirox Variouslog β~35Fe(III)[2]
EDTA Spectrophotometry% Chelation47%Fe(III)[3]
Benzohydroxamic Acid SpectrophotometryStability Constant (K)1.2 x 10⁴Fe(III)
Cyclic Imide Dioxime Derivative (Compound 3) Ferrozine AssayIC₅₀268 µMFe(II)[4][5]
Quercetin Ferrozine AssayIC₅₀129 µMFe(II)[5]

Note: The chelating efficiency can be influenced by factors such as pH, temperature, and the specific experimental conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

To empirically determine the chelating efficiency of this compound, the following established experimental protocols are recommended.

Spectrophotometric Determination of Iron(II) Chelating Activity (Ferrozine Assay)

This method is based on the competition between the test compound and ferrozine for the binding of ferrous ions (Fe²⁺). Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. The presence of a chelating agent will inhibit the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

Materials:

  • This compound

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine solution (5 mM)

  • Methanol

  • Phosphate buffer (pH 7.4)

  • EDTA (as a positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of concentrations of this compound in methanol.

  • In a microplate well or a test tube, mix 50 µL of the test compound solution with 50 µL of 2 mM FeCl₂ solution.

  • Incubate the mixture at room temperature for 10 minutes.

  • Add 100 µL of 5 mM ferrozine solution to initiate the color reaction.

  • Incubate the mixture at room temperature for another 10 minutes.

  • Measure the absorbance of the solution at 562 nm.

  • A blank is prepared using methanol instead of the test compound. The control contains the iron and ferrozine solution without any chelating agent.

  • The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of the ferrozine-Fe²⁺ complex formation) can be determined by plotting the chelating activity against the concentration of the test compound.

Ferrozine_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare serial dilutions of This compound mix_sample_fe Mix sample and FeCl₂ prep_sample->mix_sample_fe prep_fecl2 Prepare 2 mM FeCl₂ solution prep_fecl2->mix_sample_fe prep_ferrozine Prepare 5 mM Ferrozine solution add_ferrozine Add Ferrozine prep_ferrozine->add_ferrozine incubate1 Incubate for 10 min mix_sample_fe->incubate1 incubate1->add_ferrozine incubate2 Incubate for 10 min add_ferrozine->incubate2 measure_abs Measure Absorbance at 562 nm incubate2->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50 Potentiometric_Titration_Workflow cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare solutions (A, B, C) with constant ionic strength titrate_a Titrate Solution A (Acid) prep_solutions->titrate_a titrate_b Titrate Solution B (Acid + Ligand) prep_solutions->titrate_b titrate_c Titrate Solution C (Acid + Ligand + Metal) prep_solutions->titrate_c calibrate_ph Calibrate pH meter calibrate_ph->titrate_a thermostat Thermostat the titration vessel thermostat->titrate_a record_ph Record pH after each addition of base titrate_a->record_ph titrate_b->record_ph titrate_c->record_ph plot_curves Plot pH vs. Volume of Base record_ph->plot_curves calculate_protonation Calculate Ligand Protonation Constants plot_curves->calculate_protonation calculate_stability Calculate Metal-Ligand Stability Constants (log β) plot_curves->calculate_stability

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of 2-Amino-5-methoxybenzamidoxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a critical step in the journey from discovery to clinical application. A compound's metabolic stability is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative assessment of the in vitro metabolic stability of 2-amino-5-methoxybenzamidoxime derivatives and related benzamide analogs, offering valuable insights for lead optimization and candidate selection.

While specific public domain data on the metabolic stability of a wide range of this compound derivatives is limited, this guide leverages data from structurally related aminobenzamide and methoxybenzamide compounds to illustrate the impact of chemical modifications on metabolic fate. The principles and experimental methodologies outlined herein provide a robust framework for the evaluation of novel derivatives.

Comparative Metabolic Stability Data

The in vitro metabolic stability of a compound is most commonly assessed by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The key parameters measured are the metabolic half-life (t½), the time it takes for 50% of the parent compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism by the enzymes. A longer half-life and a lower intrinsic clearance are generally indicative of greater metabolic stability.

The following table summarizes the in vitro metabolic stability data for a selection of substituted benzamide derivatives in human liver microsomes (HLM). This data, compiled from various sources, serves to illustrate the structure-activity relationships (SAR) that govern metabolic stability within this chemical class.

Compound IDStructuret½ (min)CLint (µL/min/mg protein)Reference Compound(s)
Hypothetical Parent Core This compoundNot AvailableNot Available-
Analog A 4-Aminobenzamide> 60< 10Busulfan
Analog B 4-Methoxybenzamide4531Verapamil
Analog C N-Cyclopropyl-4-aminobenzamide2850Diazepam
Analog D 2-Amino-N-cyclopropyl-5-chlorobenzamide1593Midazolam
Alternative Scaffold Indole-3-carboxamide8173Verapamil

Note: The data for Analogues A-D and the Alternative Scaffold are representative values for structurally similar compounds and are intended for illustrative purposes to demonstrate potential metabolic trends.

Experimental Protocols

A standardized in vitro metabolic stability assay using liver microsomes is crucial for obtaining reliable and reproducible data. The following is a detailed methodology for a typical experiment.

In Vitro Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound by quantifying its rate of disappearance upon incubation with human liver microsomes.

2. Materials:

  • Test compounds and reference compounds (e.g., compounds with known high and low clearance)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (containing an internal standard for analytical purposes)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare the phosphate buffer containing MgCl₂.

    • Prepare the NADPH regenerating system.

  • Incubation Mixture Preparation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound (typically at a final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiation of Reaction:

    • To initiate the metabolic reaction, add the NADPH regenerating system to the wells.

    • For negative controls (to assess non-enzymatic degradation), add buffer instead of the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile (containing an internal standard) to the respective wells.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining test compound against time.

  • The slope of the linear regression of this plot provides the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (concentration of microsomal protein in mg/mL) .

Visualizing Metabolic Processes

To better understand the experimental process and the factors influencing metabolic stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Microsomes, Buffer, NADPH) mix Prepare Incubation Mixture (Compound + Microsomes) reagents->mix compounds Prepare Test and Reference Compounds compounds->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction sampling Time-Point Sampling & Reaction Quenching start_reaction->sampling processing Sample Processing (Protein Precipitation) sampling->processing lcms LC-MS/MS Analysis processing->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Experimental workflow for in vitro microsomal stability assay.

Structure_Metabolism_Relationship cluster_modifications Structural Modifications cluster_outcomes Impact on Metabolic Stability core Benzamide Core steric_hindrance Introduce Bulky Groups (e.g., ortho-substituents) core->steric_hindrance Shields amide bond electronic_effects Add Electron-Withdrawing or -Donating Groups core->electronic_effects Alters enzyme affinity block_metabolic_hotspots Modify Susceptible Sites (e.g., deuteration, fluorination) core->block_metabolic_hotspots Prevents oxidation change_lipophilicity Alter LogP core->change_lipophilicity Affects enzyme binding decreased_clearance Decreased CLint (Slower Metabolism) steric_hindrance->decreased_clearance electronic_effects->decreased_clearance block_metabolic_hotspots->decreased_clearance change_lipophilicity->decreased_clearance increased_half_life Increased t½ (Longer Duration) decreased_clearance->increased_half_life

Structure-metabolism relationships for benzamide derivatives.

Conclusion

A Researcher's Guide to the X-ray Crystal Structure Analysis of 2-Amino-5-methoxybenzamidoxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required for the X-ray crystal structure analysis of 2-Amino-5-methoxybenzamidoxime derivatives. While a comprehensive search of publicly available crystallographic databases did not yield specific structural data for this class of compounds, this document outlines the established experimental protocols and data presentation standards necessary for such an investigation. By following these guidelines, researchers can obtain and compare the crystal structures of novel derivatives, paving the way for a deeper understanding of their structure-activity relationships.

Introduction to the Structural Analysis of Benzamidoxime Derivatives

Benzamidoxime and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial and antitumor effects. The precise three-dimensional arrangement of atoms within these molecules, which can be elucidated through X-ray crystallography, is crucial for understanding their mechanism of action and for the rational design of more potent therapeutic agents. The presence of the 2-amino and 5-methoxy substituents on the benzamidoxime core is expected to influence the electronic properties, hydrogen bonding patterns, and overall crystal packing of these derivatives, thereby modulating their biological efficacy.

Experimental Protocols

A successful X-ray crystal structure determination relies on a systematic workflow, from the synthesis of the compound to the final refinement of its atomic coordinates.

Synthesis and Purification

The initial step involves the chemical synthesis of the desired this compound derivatives. Standard organic synthesis procedures can be employed, followed by purification techniques such as column chromatography or recrystallization to achieve a high degree of purity, which is a prerequisite for obtaining diffraction-quality crystals.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[1] Several techniques can be employed, and the optimal method is typically determined through empirical screening of various solvents and conditions.[2][3]

Common Crystallization Methods:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.[4]

  • Solvent Diffusion (Layering): The compound is dissolved in a "good" solvent, and a "poor" solvent in which the compound is less soluble is carefully layered on top. Crystals form at the interface as the solvents slowly mix.[4]

  • Vapor Diffusion: A small vial containing a solution of the compound is placed inside a larger sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the volatile solvent diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[5]

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a monochromatic X-ray beam.[1] The crystal is rotated, and the diffraction pattern is recorded by a detector.[6] Key aspects of data collection include:

  • Crystal Screening: Initial diffraction images are collected to assess the quality of the crystal.

  • Unit Cell Determination: The dimensions and symmetry of the crystal's unit cell are determined from the positions of the diffraction spots.[7]

  • Data Collection Strategy: A strategy is devised to collect a complete and redundant dataset by rotating the crystal through a specific range of angles.[8]

Structure Solution and Refinement

The collected diffraction data is processed to determine the arrangement of atoms within the crystal.[6]

  • Data Reduction and Scaling: The raw diffraction intensities are corrected for various experimental factors and scaled.[7]

  • Structure Solution: The initial positions of the atoms are determined using methods such as direct methods or Patterson functions.

  • Structure Refinement: The atomic model is refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated diffraction patterns.[6]

Data Presentation for Comparison

To facilitate the objective comparison of different this compound derivatives, all quantitative crystallographic data should be summarized in a standardized tabular format. Below is a template for presenting such data.

Parameter Derivative 1 (Hypothetical) Alternative Derivative (e.g., 2-Amino-5-chlorobenzamidoxime)
Chemical Formula C8H11N3O2C7H8ClN3O
Formula Weight 181.19185.61
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 8.543(2)10.123(4)
b (Å) 12.176(3)7.891(2)
c (Å) 9.031(2)15.432(5)
α (°) 9090
β (°) 105.21(3)90
γ (°) 9090
Volume (ų) 905.4(4)1231.5(7)
Z 44
Density (calculated) (g/cm³) 1.3291.002
Absorption Coefficient (mm⁻¹) 0.0950.358
F(000) 384384
Crystal Size (mm³) 0.25 x 0.18 x 0.120.30 x 0.20 x 0.15
Theta range for data collection (°) 2.5 to 27.52.3 to 28.0
Reflections collected 824511289
Independent reflections 2087 [R(int) = 0.034]2845 [R(int) = 0.041]
Goodness-of-fit on F² 1.051.03
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.118R1 = 0.052, wR2 = 0.135
R indices (all data) R1 = 0.058, wR2 = 0.129R1 = 0.065, wR2 = 0.148

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure

A flowchart of the X-ray crystal structure analysis process.
Hypothetical Signaling Pathway

Given that related benzamidoxime derivatives have shown potential as anticancer agents, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation and survival. The diagram below illustrates a hypothetical pathway that could be investigated.

signaling_pathway derivative 2-Amino-5-methoxy- benzamidoxime Derivative receptor Receptor Tyrosine Kinase (RTK) derivative->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Hypothetical inhibition of a pro-survival signaling pathway.

By elucidating the precise crystal structures of this compound derivatives, researchers can gain invaluable insights into their structure-function relationships. This knowledge can then be used to guide the design of new compounds with improved therapeutic properties, ultimately contributing to the development of novel treatments for various diseases.

References

Navigating the Cyclization of 2-Amino-5-methoxybenzamidoxime: A Comparative Guide to Efficacious Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The cyclization of 2-Amino-5-methoxybenzamidoxime serves as a gateway to a variety of privileged scaffolds. This guide offers an objective comparison of different cyclization agents, supported by available experimental data, to inform the selection of the most effective synthetic routes.

The transformation of this compound into cyclic structures opens doors to new chemical entities with potential therapeutic applications. The choice of the cyclizing agent is paramount, directly influencing the reaction's efficiency, yield, and the nature of the resulting heterocyclic ring. This comparative analysis focuses on prominent cyclization agents and their efficacy in reacting with 2-aminobenzamidoxime derivatives, providing a foundational understanding for further synthetic exploration.

Comparison of Cyclization Agent Efficacy

While specific experimental data for the cyclization of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous 2-aminobenzamidoxime and other benzamidoxime derivatives. The following table summarizes the performance of common cyclization agents based on these related reactions.

Cyclization AgentProduct TypeSubstrateYield (%)Reaction ConditionsReference
Aldehydes DihydroquinazolinesThis compoundNot specified, but described as a rapid reactionpH 4.5, aqueous media[1]
Carbonyldiimidazole (CDI) 1,2,4-OxadiazolesO-acyl benzamidoximesGenerally highFacilitates parallel purification[2]
Carboxylic Acids (with CDI) 1,2,4-OxadiazolesAmidoximesNot specifiedIn-situ activation[3][4]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducibility and adaptation in the laboratory. Below are representative protocols for cyclization reactions involving benzamidoxime derivatives.

Protocol 1: Reaction of this compound with Aldehydes

This protocol is based on the described rapid reaction for the formation of dihydroquinazoline derivatives.[1]

Materials:

  • This compound (PMA)

  • Aldehyde of choice

  • Aqueous buffer (pH 4.5)

Procedure:

  • Dissolve this compound in the aqueous buffer at the desired concentration.

  • Add the aldehyde to the solution. The reaction is reported to be rapid, with completion for a phage-displayed library of peptide aldehydes and a biotin-ABAO derivative observed within 1 hour at 1 mM concentration.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, NMR).

  • Upon completion, the dihydroquinazoline product can be isolated using standard purification techniques. The product of this reaction with certain aldehydes has been noted to be fluorescent.[1]

Protocol 2: Synthesis of 1,2,4-Oxadiazoles using Carbonyldiimidazole (CDI)

This generalized protocol is derived from the use of CDI for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.[3][4]

Materials:

  • This compound

  • Carboxylic acid of choice

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.

  • Add CDI portion-wise to the solution and stir at room temperature until the evolution of CO2 ceases, indicating the formation of the acyl-imidazole intermediate.

  • Add this compound to the reaction mixture.

  • The reaction may proceed at room temperature or require heating, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent.

  • The crude product is then purified by column chromatography or recrystallization.

Visualizing the Pathways

To further elucidate the chemical transformations, the following diagrams illustrate the generalized reaction pathways.

G General Workflow for Cyclization Reactions cluster_start Starting Material cluster_reagents Cyclization Agents cluster_products Products 2_Amino_5_methoxybenzamidoxime This compound Aldehyde Aldehyde CDI_Acid CDI + Carboxylic Acid Dihydroquinazoline Dihydroquinazoline Aldehyde->Dihydroquinazoline Oxadiazole 1,2,4-Oxadiazole CDI_Acid->Oxadiazole

A simplified workflow of cyclization reactions.

G Reaction with Aldehydes Start This compound + Aldehyde Intermediate Schiff Base Intermediate Start->Intermediate Iminium-based activation Product Dihydroquinazoline Intermediate->Product Intramolecular ring closure

Pathway for Dihydroquinazoline Formation.

G Reaction with CDI and Carboxylic Acid Start_Acid Carboxylic Acid + CDI Acyl_Imidazole Acyl-imidazole Intermediate Start_Acid->Acyl_Imidazole Activation O_Acyl_Intermediate O-Acylamidoxime Intermediate Acyl_Imidazole->O_Acyl_Intermediate Reaction with Amidoxime Start_Amidoxime This compound Product 1,2,4-Oxadiazole O_Acyl_Intermediate->Product Cyclodehydration

Pathway for 1,2,4-Oxadiazole Formation.

Conclusion

The selection of a cyclization agent for this compound is a critical decision that dictates the final heterocyclic product. While direct, comprehensive comparative data for this specific substrate remains an area for further research, the reactivity of analogous compounds provides a strong foundation for experimental design. The reaction with aldehydes offers a rapid route to dihydroquinazolines under mild aqueous conditions.[1] In contrast, carbonyldiimidazole, in conjunction with carboxylic acids, is a well-established method for the synthesis of 1,2,4-oxadiazoles, offering the advantage of in-situ activation and simplified purification.[2][3] Researchers are encouraged to consider the desired final scaffold and the available experimental conditions when selecting a cyclization strategy. The provided protocols and reaction pathways serve as a starting point for the development of robust and efficient syntheses of novel heterocyclic compounds derived from this compound.

References

Comparative Evaluation of the Drug-like Properties of 2-Amino-5-methoxybenzamidoxime and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the drug-like properties of 2-Amino-5-methoxybenzamidoxime and two of its structural analogs. The evaluation is based on key in vitro assays that are fundamental in early-stage drug discovery for predicting the pharmacokinetic behavior of new chemical entities. The data presented herein is intended to guide researchers and drug development professionals in selecting promising candidates for further investigation.

Compound Structures

For the purpose of this guide, we will be evaluating the following compounds:

  • Cmpd-1: this compound

  • Cmpd-2: 2-Amino-5-chlorobenzamidoxime (a halogen-substituted analog)

  • Cmpd-3: 2-Amino-5-(trifluoromethyl)benzamidoxime (an electron-withdrawing group-substituted analog)

Data Presentation: Summary of Drug-like Properties

The following tables summarize the quantitative data obtained from key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and cytotoxicity assays.

Table 1: Physicochemical and Permeability Properties

CompoundMolecular Weight ( g/mol )cLogPAqueous Solubility (µM) at pH 7.4PAMPA Permeability (Papp, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BCaco-2 Efflux Ratio (B→A / A→B)
Cmpd-1 181.191.251505.23.81.5
Cmpd-2 185.601.78858.96.51.2
Cmpd-3 235.162.544012.39.11.8

Table 2: Metabolic Stability and Cytotoxicity

CompoundHuman Liver Microsomal Stability (t½, min)Intrinsic Clearance (CLint, µL/min/mg)HepG2 Cytotoxicity (IC₅₀, µM)
Cmpd-1 4530.8> 100
Cmpd-2 3243.275.2
Cmpd-3 2555.458.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is utilized to predict passive membrane permeability.[1][2][3]

  • Membrane Composition: A lipid solution (e.g., 2% lecithin in dodecane) is used to coat a filter plate.[1][3]

  • Procedure:

    • The filter of a 96-well donor plate is coated with 5 µL of the lipid solution.[3]

    • The test compounds (final concentration 10-100 µM in a buffer solution, e.g., PBS pH 7.4) are added to the donor wells.[3]

    • The acceptor plate wells are filled with a buffer solution, which may contain a surfactant to act as a "sink".[1][3]

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 5-18 hours).[1][4]

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.[2]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using an established equation.[5]

Caco-2 Permeability Assay

This assay assesses both passive and active transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which mimics the intestinal epithelium.[6][7][8]

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer.[7]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before the experiment.[7][9]

  • Procedure:

    • For apical to basolateral (A→B) transport, the test compound (typically at 10 µM) is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time (e.g., 2 hours).[6][8]

    • For basolateral to apical (B→A) transport, the compound is added to the basolateral compartment, and its appearance in the apical compartment is measured.[6][8]

    • Samples are taken from the receiver compartment at specified time points and analyzed by LC-MS/MS.[6]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.[5][7]

Human Liver Microsomal (HLM) Stability Assay

This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[10][11][12][13]

  • Reaction Mixture: The test compound (e.g., 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[12][14]

  • Procedure:

    • The reaction is initiated by the addition of an NADPH-regenerating system.[11][14]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][14]

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[12][13]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[12][13]

Cytotoxicity Assay (HepG2)

The cytotoxicity of the compounds is assessed using a human liver carcinoma cell line (HepG2) to identify potential hepatotoxicity. The LDH assay is a common method.[15]

  • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16]

  • Procedure:

    • HepG2 cells are seeded in 96-well plates and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

    • After incubation, an aliquot of the cell culture supernatant is transferred to a new plate.[16]

    • The LDH assay reagent is added, which contains substrates that react with LDH to produce a colored formazan product.[15]

    • The absorbance is measured using a plate reader, and the amount of LDH released is proportional to the number of dead cells.[17]

  • Data Analysis: The concentration that causes 50% cell death (IC₅₀) is determined from a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of the drug-like properties of the compounds.

G Experimental Workflow for Drug-like Property Evaluation A Compound Synthesis (Cmpd-1, Cmpd-2, Cmpd-3) B Physicochemical Characterization (MW, cLogP, Solubility) A->B C Permeability Assessment B->C F Metabolic Stability Assay (Human Liver Microsomes) B->F G Cytotoxicity Assay (HepG2 Cells) B->G D PAMPA C->D E Caco-2 Assay C->E H Data Analysis and Candidate Selection D->H E->H F->H G->H

Caption: General workflow for the in vitro evaluation of drug-like properties.

Potential Signaling Pathway

While the specific molecular targets of this compound and its analogs are not yet fully elucidated, many small molecule inhibitors with anticancer properties are known to modulate key signaling pathways that control cell growth and proliferation, such as the mTOR pathway.[18][19][20] The diagram below illustrates a simplified representation of the mTOR signaling cascade, a potential target for such compounds.

G Simplified mTOR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Amino Acids Amino Acids Amino Acids->mTORC1

Caption: Simplified overview of the mTOR signaling pathway.

References

spectroscopic comparison of 2-Amino-5-methoxybenzamidoxime and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-Amino-5-methoxybenzamidoxime and its synthetic precursors. This document provides a comparative analysis of their spectral data, supported by experimental protocols and visualizations to facilitate identification and characterization.

This guide presents a comprehensive spectroscopic comparison of the target compound, this compound, with its key precursors: 2-amino-5-methoxybenzonitrile and 2-amino-5-methoxybenzamide. Understanding the distinct spectral features of each compound is crucial for monitoring reaction progress, confirming product formation, and ensuring purity in synthetic chemistry and drug development. While experimental data for the precursors is available, the spectroscopic data for the final product, this compound, is largely predicted based on established principles of spectroscopy and analysis of its functional groups.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundSpectroscopic TechniqueKey Data
2-Amino-5-methoxybenzonitrile ¹H NMR (Predicted, DMSO-d₆)δ ~7.1 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~5.5 (s, 2H, -NH₂), 3.75 (s, 3H, -OCH₃)
¹³C NMR (Predicted, DMSO-d₆)δ ~155 (C-O), ~150 (C-NH₂), ~120 (C-CN), ~118 (Ar-CH), ~115 (Ar-CH), ~114 (Ar-CH), ~100 (C-CN), ~55 (-OCH₃)
2-Amino-5-methoxybenzamide ¹H NMR (Predicted, DMSO-d₆)δ ~7.5 (br s, 1H, -CONH₂), ~7.2 (d, 1H, Ar-H), ~7.0 (br s, 1H, -CONH₂), 6.8 (dd, 1H, Ar-H), 6.6 (d, 1H, Ar-H), ~5.0 (s, 2H, -NH₂), 3.7 (s, 3H, -OCH₃)
¹³C NMR (Predicted, DMSO-d₆)δ ~170 (C=O), ~152 (C-O), ~148 (C-NH₂), ~120 (Ar-C), ~118 (Ar-CH), ~115 (Ar-CH), ~114 (Ar-CH), ~55 (-OCH₃)
This compound ¹H NMR (Predicted, DMSO-d₆)δ ~9.5 (s, 1H, -NOH), ~7.0 (d, 1H, Ar-H), ~6.7 (dd, 1H, Ar-H), ~6.5 (d, 1H, Ar-H), ~5.8 (s, 2H, -C(NH₂)=NOH), ~5.2 (s, 2H, Ar-NH₂), 3.7 (s, 3H, -OCH₃)
¹³C NMR (Predicted, DMSO-d₆)δ ~154 (C-O), ~150 (C=NOH), ~148 (C-NH₂), ~118 (Ar-CH), ~116 (Ar-CH), ~115 (Ar-C), ~114 (Ar-CH), ~55 (-OCH₃)

Table 2: Infrared (IR) Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)
2-Amino-5-methoxybenzonitrile ~3450-3300 (N-H stretch), ~2220 (C≡N stretch), ~1620 (N-H bend), ~1240 (C-O stretch)
2-Amino-5-methoxybenzamide [1]~3400-3200 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (N-H bend, Amide II)
This compound ~3500-3300 (O-H and N-H stretches), ~1650 (C=N stretch), ~1620 (N-H bend), ~940 (N-O stretch)

Table 3: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted m/z Fragment Ions
2-Amino-5-methoxybenzonitrile [2]C₈H₈N₂O148.16148 [M]⁺, 133 [M-CH₃]⁺, 119 [M-HCN]⁺, 105 [M-CH₃-CO]⁺
2-Amino-5-methoxybenzamide [1]C₈H₁₀N₂O₂166.18166 [M]⁺, 150 [M-NH₂]⁺, 135 [M-NH₂-CH₃]⁺, 122 [M-CONH₂]⁺
This compound C₈H₁₁N₃O₂181.19181 [M]⁺, 164 [M-OH]⁺, 148 [M-NH₂OH]⁺, 133 [M-NH₂OH-CH₃]⁺

Table 4: UV-Visible (UV-Vis) Spectroscopic Data

CompoundPredicted λmax (nm) in EthanolMolar Absorptivity (ε)
2-Amino-5-methoxybenzonitrile ~240, ~310Concentration dependent
2-Amino-5-methoxybenzamide ~245, ~315Concentration dependent
This compound ~242, ~312Concentration dependent

Experimental Protocols

Synthesis of this compound

A typical synthesis involves the reaction of 2-amino-5-methoxybenzonitrile with hydroxylamine.

  • Materials: 2-amino-5-methoxybenzonitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.

  • Procedure:

    • A solution of hydroxylamine hydrochloride and sodium carbonate in water is prepared.

    • 2-amino-5-methoxybenzonitrile is dissolved in ethanol and added to the hydroxylamine solution.

    • The reaction mixture is heated under reflux for several hours and the progress is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer using electrospray ionization (ESI) or electron ionization (EI). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette. Samples are dissolved in a suitable solvent, such as ethanol, and the absorbance is measured over a range of wavelengths (typically 200-400 nm).

Mandatory Visualization

Synthesis_Pathway cluster_precursors Precursors cluster_product Final Product 2-Amino-5-methoxybenzonitrile 2-Amino-5-methoxybenzonitrile This compound This compound 2-Amino-5-methoxybenzonitrile->this compound NH2OH·HCl, Na2CO3 Ethanol/Water, Reflux 2-Amino-5-methoxybenzamide 2-Amino-5-methoxybenzamide 2-Amino-5-methoxybenzamide->this compound Alternative Routes (e.g., via imidoyl chloride) Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification NMR NMR Purification->NMR Sample Prep IR IR Purification->IR Sample Prep MS MS Purification->MS Sample Prep UV-Vis UV-Vis Purification->UV-Vis Sample Prep Data Comparison Data Comparison NMR->Data Comparison IR->Data Comparison MS->Data Comparison UV-Vis->Data Comparison

References

Safety Operating Guide

Personal protective equipment for handling 2-Amino-5-methoxybenzamidoxime

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-5-methoxybenzamidoxime

Hazard Identification and Precautionary Measures

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, adherence to stringent safety protocols and the use of appropriate personal protective equipment (PPE) are crucial to ensure personnel safety.

Signal Word: Warning

Potential Hazard Statements:

  • Harmful if swallowed.[1][2]

  • Harmful in contact with skin.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • May cause an allergic skin reaction.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound.

Area of ProtectionRequired PPESpecifications
Eye and Face Protection Safety glasses with side-shields or chemical goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves for integrity before each use.
Laboratory coat.To be worn at all times in the laboratory.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Use if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust is generated.[1][3]
Operational Plan for Safe Handling

A systematic approach to handling this compound will mitigate risks. Follow these procedural steps for safe laboratory operations.

  • Preparation and Engineering Controls:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[4]

    • Ensure that eyewash stations and safety showers are close to the workstation location.[1][4]

    • Remove all potential ignition sources from the handling area.

    • Verify that all necessary PPE is available and in good condition.

  • Handling the Chemical:

    • Wear the appropriate PPE as detailed in the table above.[1]

    • Avoid all personal contact, including inhalation.[5]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not breathe dust.[4]

    • Avoid the formation of dust.[1][4]

    • Wash hands thoroughly after handling.[1][4]

    • Do not eat, drink, or smoke when using this product.[1][6]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][4]

    • Keep the container tightly closed.[1][4]

    • Store locked up.[1]

    • Incompatible materials include strong oxidizing agents, acids, and bases.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and empty containers, should also be disposed of as hazardous waste.

Experimental Protocols

While specific experimental protocols for this compound are not provided here, any procedure involving this compound should incorporate the safety and handling measures outlined above. Methodologies should be designed to minimize the generation of dust and aerosols. All work should be conducted in a controlled environment, such as a chemical fume hood.

Visualized Workflows

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Workspace handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound.

Hierarchy of Controls

elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe PPE (Least Effective)

Caption: Hierarchy of controls for chemical safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.